Methyl 1-azaspiro[4.5]decane-7-carboxylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 1-azaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3 |
InChI Key |
LKUGHHDULAFSRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCC2(C1)CCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Methyl 1-azaspiro[4.5]decane-7-carboxylate (CAS 1782597-41-4)
[1]
Executive Summary: The "Escape from Flatland"
Methyl 1-azaspiro[4.5]decane-7-carboxylate represents a high-value pharmacophore in modern drug discovery, specifically designed to address the "flatland" problem—the over-reliance on planar,
As a 1-azaspiro[4.5]decane , this molecule features a pyrrolidine ring spiro-fused to a cyclohexane ring. Unlike its more common isomer, the 8-azaspiro[4.5]decane (the core of Buspirone), the 1-aza variant places the nitrogen within the five-membered ring, offering distinct vector geometry for substituent presentation. The C7-carboxylate moiety serves as a critical orthogonal handle, allowing medicinal chemists to elaborate the scaffold into complex peptidomimetics, GPCR ligands, or kinase inhibitors while maintaining a rigid, three-dimensional core.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Specification |
| CAS Registry Number | 1782597-41-4 |
| IUPAC Name | Methyl 1-azaspiro[4.5]decane-7-carboxylate |
| Molecular Formula | |
| Molecular Weight | 197.27 g/mol |
| Core Scaffold | 1-Azaspiro[4.5]decane (Pyrrolidine spiro-fused to Cyclohexane) |
| Key Functionality | Secondary Amine ( |
| Predicted LogP | 1.8 ± 0.4 (Lipophilic, CNS penetrant potential) |
| pKa (Calculated) | ~9.5 (Secondary amine) |
| Stereochemistry | Contains chiral centers at C5 (spiro) and C7.[1][2] Often supplied as a racemate or specific diastereomer depending on synthesis. |
Synthetic Methodology: Construction of the Spiro-Quaternary Center
The synthesis of the 1-azaspiro[4.5]decane core is synthetically challenging due to the steric congestion at the quaternary spiro-carbon. For the specific 7-carboxylate derivative, a robust route involves the Iodine-Promoted Aminocyclization of a functionalized cyclohexanone precursor.
Retrosynthetic Analysis
The strategy relies on disconnecting the pyrrolidine ring at the C-N bond. The precursor is an amino-alkene derived from a 3-substituted cyclohexanone.
Figure 1: Retrosynthetic logic disconnecting the spiro-pyrrolidine ring to reveal the cyclohexanone precursor.
Detailed Synthetic Protocol (Representative)
Note: This protocol is adapted from established methodologies for 1-azaspiro[4.5]decane construction [1][2].
Step 1: Allylation of the Ketone
-
Reagents: Methyl 3-oxocyclohexanecarboxylate, Allylmagnesium bromide, THF (
). -
Procedure: Add the Grignard reagent dropwise to the ketone at cryogenic temperatures to prevent ester attack. The goal is 1,2-addition to the ketone.
-
Result: Formation of the tertiary alcohol (1-allyl-3-(methoxycarbonyl)cyclohexan-1-ol).
Step 2: Ritter-Type Amination or Azide Insertion To install the nitrogen at the quaternary center:
-
Method: Treat the tertiary alcohol with Sodium Azide (
) in the presence of . -
Mechanism: Acid-catalyzed formation of a tertiary carbocation followed by azide trapping.
-
Reduction: Staudinger reduction (
) yields the primary amine: Methyl 3-allyl-3-aminocyclohexanecarboxylate .
Step 3: Iodine-Promoted Cyclization (The Key Step) This step closes the pyrrolidine ring.
-
Reagents:
, , . -
Procedure: The amine attacks the iodine-activated double bond (5-endo-trig cyclization is disfavored by Baldwin's rules but proceeds via the iodonium intermediate).
-
Refinement: A subsequent reduction (e.g.,
or radical dehalogenation with ) removes the iodine atom, yielding the final Methyl 1-azaspiro[4.5]decane-7-carboxylate .
Medicinal Chemistry Applications
The CAS 1782597-41-4 scaffold is a versatile building block. Its value lies in its ability to orient functional groups in 3D space, distinct from planar aromatics.[3][4][5]
Structural Advantages ( )
-
Solubility: The high fraction of
carbons increases aqueous solubility compared to flat heteroaromatics. -
Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position.
-
Vectorial Presentation: The amine (
) and the ester ( ) project vectors at an angle defined by the rigid spiro-fusion, ideal for bridging binding pockets in GPCRs.
Target Classes[12]
-
Sigma-1 (
) Receptor Ligands: Analogous spiro-piperidines are potent ligands. The 1-aza variants are explored to improve selectivity against the receptor and hERG channel [3]. The ester group is typically converted to a benzyl-amide or similar lipophilic tail to engage the receptor's hydrophobic pocket. -
Peptidomimetics (Proline Surrogates): The 1-azaspiro[4.5]decane core mimics the turn structure of Proline but with a bulky hydrophobic "shield" (the cyclohexane ring). This is useful in designing inhibitors for proteases or protein-protein interactions (e.g., MDM2-p53 inhibitors) [4].
Derivatization Workflow
The ester handle at C7 allows for parallel synthesis of libraries.
Figure 2: Parallel synthesis workflow utilizing the orthogonal reactivity of the amine and ester functionalities.
Handling, Safety, and Analytics
Handling Protocols[2][13]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (
absorption) if left exposed to air. -
Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless protonated as the HCl salt).
Analytical Verification
To validate the identity of CAS 1782597-41-4, look for these diagnostic signals:
-
1H NMR (DMSO-
):-
3.60 ppm (s, 3H,
of ester). -
2.8-3.0 ppm (m, 2H,
-protons of pyrrolidine ring). - 1.4-1.8 ppm (complex multiplet, cyclohexane ring protons).
-
Key Feature: Absence of olefinic protons (unless unsaturated analog) and distinct diastereotopic splitting due to the chiral spiro center.
-
3.60 ppm (s, 3H,
-
Mass Spectrometry (LC-MS):
-
Expected
peak at 198.15 m/z .
-
References
-
Synthesis of 1-Azaspiro[4.5]decane Scaffold. ResearchGate. (Methodology for constructing the 1-aza spiro core via Pd-catalyzed cycloaddition and oxidative dearomatization).
-
Synthesis of Enantiopure 1-Azaspiro[4.5]decanes by Iodoaminocyclization. ResearchGate. (Detailed protocol for the iodine-promoted ring closure, the most likely route for this specific CAS).
-
Design and Synthesis of 1-oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands. PubMed. (Discusses the medicinal chemistry utility of related spiro-decane scaffolds).
-
Spirocyclic Scaffolds in Drug Discovery.PharmaBlock Whitepaper. (Overview of the advantages of spirocyclic piperidines and pyrrolidines in increasing
and solubility).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Construction of NH‐Unprotected Spiropyrrolidines and Spiroisoindolines by [4+1] Cyclizations of γ‐Azidoboronic Acids with Cyclic N‐Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spirocyclic Amino Acid Esters: A Structural Paradigm in Modern Medicinal Chemistry
Executive Summary
The transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures represents a critical evolution in drug discovery. Spirocyclic amino acid esters serve as a pivotal structural class in this shift, offering a unique combination of conformational rigidity , metabolic stability , and vectorial precision . Unlike linear amino acids, spirocyclic analogs lock pharmacophores into specific spatial orientations via the gem-disubstituent effect, reducing the entropic penalty of binding to protein targets.
This guide provides a technical deep-dive into the design, synthesis, and application of spirocyclic amino acid esters. It moves beyond basic definitions to explore the causal relationships between spiro-topology and physicochemical outcomes (Fsp³, LogP, metabolic clearance), supported by validated synthetic protocols.
Structural & Physicochemical Rationale[1][2][3][4][5]
The "Escape from Flatland" (Fsp³ Correlation)
High attrition rates in clinical trials have been statistically linked to low fraction of sp³-hybridized carbons (Fsp³). Planar molecules often suffer from poor solubility and non-specific binding. Spirocyclic amino acids introduce a quaternary center that forces substituents out of plane, increasing Fsp³.[1][2]
-
Solubility: The orthogonal orientation of the rings disrupts crystal packing energy, often enhancing aqueous solubility compared to fused or flat bicyclic systems.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic "soft spots" (e.g., benzylic oxidation), extending half-life (
).
Conformational Restriction & The Thorpe-Ingold Effect
Spirocyclic amino acids utilize the Thorpe-Ingold (gem-disubstituent) effect to pre-organize the molecule into a bioactive conformation.
-
Peptide Mimetics: When incorporated into peptide backbones, spirocyclic amino acids (e.g., spiro-proline analogs) severely restrict the torsion angles (
and ), stabilizing secondary structures like -turns or -helices. -
Entropy: By limiting the number of rotatable bonds, the ligand pays a lower entropic cost upon binding to the receptor, potentially improving affinity (
).
Synthetic Methodologies
The construction of the spiro-quaternary center is the rate-determining step in synthesis. The choice of method depends heavily on the desired ring size and nitrogen substitution.
Decision Matrix: Synthetic Route Selection
Figure 1: Synthetic decision tree for spirocyclic amino acid construction based on substitution requirements.
The Bucherer-Bergs Reaction (Primary Route)
The Bucherer-Bergs reaction is the gold standard for synthesizing conformationally restricted spiro-hydantoins, which are subsequently hydrolyzed to amino acids. It is thermodynamically controlled, often yielding the diastereomer where the bulky groups are trans to the hydantoin carbonyls.
Mechanism of Action:
-
Formation of cyanohydrin from the ketone.[3]
-
Nucleophilic attack by ammonia (from ammonium carbonate) to form the aminonitrile.[3]
-
Carbamation by
. -
Cyclization to the hydantoin.[3]
Figure 2: Step-wise mechanistic flow of the Bucherer-Bergs reaction yielding the spiro-hydantoin core.[4]
Detailed Experimental Protocols
Protocol A: Synthesis of Spiro[piperidine-4,4'-imidazolidine]-2',5'-dione (Bucherer-Bergs)
This protocol describes the synthesis of a spiro-hydantoin from N-Boc-4-piperidone, a common scaffold in GPCR ligand design.
Reagents:
-
N-Boc-4-piperidone (10 mmol)
-
Potassium Cyanide (KCN) (15 mmol) [Caution: Highly Toxic]
-
Ammonium Carbonate
(30 mmol) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-4-piperidone (1.99 g, 10 mmol) in 20 mL of 50% aqueous ethanol.
-
Addition: Add ammonium carbonate (2.88 g, 30 mmol) followed by potassium cyanide (0.98 g, 15 mmol). Note: Add KCN last to minimize HCN evolution potential; ensure basic pH.
-
Reaction: Heat the mixture to 60°C for 12 hours. The solution typically turns from clear to slightly yellow.
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The spiro-hydantoin product often precipitates. If so, filter the solid and wash with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
If no precipitate forms, concentrate the ethanol under reduced pressure, then acidify the aqueous residue to pH 5 with 1M HCl to induce precipitation.
-
-
Purification: Recrystallize from ethanol/water if necessary.
-
Validation: Confirm structure via ¹H NMR (DMSO-d6). Look for the characteristic hydantoin NH protons at
~8.5 and ~10.5 ppm.
Protocol B: Hydrolysis to the Spirocyclic Amino Acid
Hydantoins are stable intermediates. To access the amino acid ester, rigorous hydrolysis is required.
Methodology:
-
Suspend the spiro-hydantoin (5 mmol) in 3M NaOH (15 mL).
-
Reflux at 100°C for 24–48 hours (monitoring by LC-MS for disappearance of starting material).
-
Cool to room temperature and neutralize to pH 7 with concentrated HCl.
-
The amino acid often precipitates at its isoelectric point (pI). Filter and dry.
-
Esterification: To form the ester, suspend the amino acid in the desired alcohol (e.g., MeOH) and add thionyl chloride (
) dropwise at 0°C, then reflux for 4 hours.
Medicinal Chemistry Applications & Data
Comparative Physicochemical Profile
The following table illustrates the impact of spiro-cyclization on key drug-like properties compared to linear analogs.
| Property | Linear Analog (e.g., AIB) | Spirocyclic Analog (e.g., Spiro[3.3]heptane) | Medicinal Chemistry Implication |
| Fsp³ | High | High | Both retain 3D character, but spiro adds rigid bulk. |
| Conformational Freedom | High (Rotatable) | Restricted (Rigid) | Spiro analogs lower entropic penalty upon binding. |
| LogP (Lipophilicity) | Variable | Tunable | Spiro-ethers/amines allow precise LogP modulation. |
| Metabolic Stability | Low (N-dealkylation prone) | High | Quaternary center blocks |
| Excretory Route | Renal/Hepatic Mixed | Often Renal | Higher polarity/solubility often favors renal clearance. |
Case Study: Ledipasvir (HCV NS5A Inhibitor)
Ledipasvir utilizes a spirocyclic pyrrolidine moiety.[5] The spiro-linkage is not merely structural; it serves to:
-
Orient the Benzimidazole: The spiro-cycle locks the benzimidazole unit into a specific vector required to bind the NS5A dimer interface.
-
Improve Potency: The rigidification contributes to the picomolar potency of the drug by minimizing the energy cost of adopting the bioactive conformation.
References
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[6][7][8][9] Expert Opinion on Drug Discovery. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Sarges, R., Goldstein, S. W., & Welch, W. M. (1990).[10] Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones.[10] Journal of Medicinal Chemistry. [Link]
-
Chernykh, A. V., et al. (2022).[11] A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of fSP3 towards Non-Systemic Drug Discovery[v1] | Preprints.org [preprints.org]
- 10. Bucherer-Bergs Reaction [organic-chemistry.org]
- 11. Unnatural Amino Acids - Enamine [enamine.net]
The 1-Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic indices has driven a paradigm shift from flat, two-dimensional structures towards more complex, three-dimensional molecular architectures. The 1-azaspiro[4.5]decane scaffold, a bicyclic system featuring a shared nitrogen-containing spirocenter, has emerged as a privileged motif in this endeavor. Its inherent conformational rigidity and precise vectoral presentation of substituents offer a unique platform for optimizing ligand-target interactions, often leading to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the 1-azaspiro[4.5]decane core, from its synthetic intricacies to its diverse applications in targeting a range of challenging disease areas.
The Architectural Advantage: Synthesis of the 1-Azaspiro[4.5]decane Core
The construction of the 1-azaspiro[4.5]decane framework is a critical first step in the journey of discovery. Several synthetic strategies have been developed, each with its own merits depending on the desired substitution patterns and stereochemical outcomes. A prevalent and effective method involves the transformation of anilines through a process of oxidative dearomatization, followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes.[1] This approach has demonstrated broad substrate compatibility, allowing for the generation of a diverse library of scaffold derivatives.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 1-Azaspiro[4.5]decane Scaffold
This protocol outlines a general procedure for the synthesis of a 1-azaspiro[4.5]decane derivative, adapted from established methodologies.[1]
Materials:
-
Substituted aniline
-
Vinylcyclopropane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Oxidizing agent (e.g., (diacetoxy)iodobenzene)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and vinylcyclopropane (1.2 eq) in the chosen anhydrous solvent.
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in the anhydrous solvent.
-
Initiation of Cycloaddition: Add the palladium catalyst solution to the reaction mixture containing the aniline and vinylcyclopropane.
-
Oxidative Dearomatization: To the stirring solution, add the oxidizing agent (1.1 eq) portion-wise over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 1-azaspiro[4.5]decane product.
Targeting Neurological Disorders: M1 Muscarinic Acetylcholine Receptor Agonists
The M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in cognitive processes such as learning and memory.[2][3] Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease, making it a key therapeutic target. Derivatives of the 1-oxa-8-azaspiro[4.5]decane class have been synthesized and evaluated as potent and selective M1 muscarinic agonists.[4]
Mechanism of Action: M1 Muscarinic Receptor Signaling
Agonist binding to the M1 receptor triggers a conformational change, leading to the activation of the Gq/11 family of G-proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a cellular response that enhances neuronal excitability and synaptic plasticity.[2][5]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Structure-Activity Relationship (SAR) and Quantitative Data
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have revealed key structural features that govern potency and selectivity for the M1 receptor. The data below summarizes the binding affinities of representative derivatives.[4]
| Compound ID | R1 | R2 | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | Selectivity (M2/M1) |
| 1 | -CH₃ | =O | 120 | 85 | 0.71 |
| 2 | -C₂H₅ | =O | 87 | 350 | 4.02 |
| 3 | -CH₃ | =CH₂ | 210 | 1200 | 5.71 |
Oncological Applications: Targeting the Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein that is overexpressed in various types of cancer cells, playing a role in cell survival and proliferation. This has made it an attractive target for the development of novel anti-cancer agents and imaging probes.[6] 1,4-Dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and shown to possess high affinity and selectivity for the sigma-1 receptor.[7]
Quantitative Data: Sigma-1 Receptor Ligand Binding Affinities
The following table presents the binding affinities of several 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 and sigma-2 receptors, highlighting their potential as selective ligands.[8][9]
| Compound ID | R-group | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
| 4 | -CH₂CH₂F | 0.47 | 20.7 | 44.0 |
| 5 | -(CH₂)₃F | 0.61 | 22.1 | 36.2 |
| 6 | -CH₂(c-propyl) | 1.1 | 25.3 | 23.0 |
| 7 | -CH₂-Ph | 5.4 | 162 | 30.0 |
Cardioprotection: Inhibition of the Mitochondrial Permeability Transition Pore
Ischemia-reperfusion injury, a common cause of tissue damage in heart attacks and strokes, is critically linked to the opening of the mitochondrial permeability transition pore (mPTP).[10] The sustained opening of this pore leads to mitochondrial swelling, rupture, and ultimately, cell death.[11] A novel class of 1,3,8-triazaspiro[4.5]decane derivatives has been discovered as potent inhibitors of mPTP opening, offering a promising therapeutic strategy for cardioprotection.[10][11] These compounds are thought to exert their effect by targeting the c-subunit of the F1/FO-ATP synthase, a key component of the mPTP complex.[12]
Experimental Workflow: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay
This protocol provides a general workflow for assessing mPTP opening in cultured cells using a calcein-cobalt quenching assay.[13][14][15][16][17]
Caption: Workflow for mPTP Opening Assay.
Structure-Activity Relationship (SAR) Insights for mPTP Inhibitors
Initial SAR studies on 1,4,8-triazaspiro[4.5]decan-2-one derivatives have indicated that the substituent at the 3-position of the scaffold plays a crucial role in modulating the inhibitory activity against mPTP opening.[18][19] Further optimization of this position is a key area of ongoing research to enhance the cardioprotective effects of this compound class.
| Compound ID | R-group at position 3 | mPTP Opening Inhibition (%) |
| 8 | -H | 25 ± 5 |
| 9 | -CH₃ | 45 ± 7 |
| 10 | -CH₂-Ph | 78 ± 4 |
| 11 | -CH₂(4-OH-Ph) | 85 ± 3 |
Conclusion and Future Directions
The 1-azaspiro[4.5]decane scaffold has unequivocally demonstrated its value as a versatile and privileged structure in modern drug discovery. Its unique three-dimensional topology has enabled the development of potent and selective modulators of challenging biological targets, spanning neurological disorders, oncology, and cardiovascular diseases. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued prominence in the generation of novel therapeutic candidates. Future research will undoubtedly focus on further elucidating the structure-activity relationships for different target classes, optimizing pharmacokinetic properties, and exploring the full therapeutic potential of this remarkable molecular framework.
References
-
Schematic of M1 muscarinic receptor (M1R) signaling via the Gq protein... - ResearchGate. (URL: [Link])
-
Synthesis of 1‐azaspiro[4.5]decane scaffold. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Schematic diagram for muscarinic signaling for TASK1 phosphorylation.... - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (URL: [Link])
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed. (URL: [Link])
-
Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC. (URL: [Link])
-
18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare. (URL: [Link])
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF - ResearchGate. (URL: [Link])
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (URL: [Link])
-
Muscarinic Acetylcholine Receptors - MilliporeSigma. (URL: [Link])
-
Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy - IRIS - Unife. (URL: [Link])
-
Muscarinic acetylcholine receptor M1 - Wikipedia. (URL: [Link])
-
Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes | Request PDF - ResearchGate. (URL: [Link])
-
A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed. (URL: [Link])
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - MDPI. (URL: [Link])
-
Recent Approaches to the Construction of 1-Azaspiro[4.5]decanes and Related 1-Azaspirocycles - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. (URL: [Link])
-
Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors - ACS Publications. (URL: [Link])
-
Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC. (URL: [Link])
-
1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia - Academia.edu. (URL: [Link])
-
Full article: Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - Taylor & Francis. (URL: [Link])
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab - IRIS. (URL: [Link])
-
1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. figshare.com [figshare.com]
- 8. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sfera.unife.it [sfera.unife.it]
- 13. content.abcam.com [content.abcam.com]
- 14. Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. apexbt.com [apexbt.com]
- 18. tandfonline.com [tandfonline.com]
- 19. sfera.unife.it [sfera.unife.it]
Methyl 1-azaspiro[4.5]decane-7-carboxylate molecular weight and formula
An In-Depth Technical Guide to Methyl 1-azaspiro[4.5]decane-7-carboxylate
This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of Methyl 1-azaspiro[4.5]decane-7-carboxylate. This compound belongs to the class of azaspirocyclic scaffolds, which are recognized as "privileged" structural motifs in modern medicinal chemistry. Their unique three-dimensional architecture provides a rigid framework that can enhance target selectivity and improve pharmacokinetic profiles, making them highly valuable in the design of novel therapeutics.[1]
The 1-azaspiro[4.5]decane core, consisting of a pyrrolidine ring fused to a cyclohexane ring through a single spiro-carbon, has been identified as a versatile platform for developing modulators of various biological targets, particularly within the central nervous system (CNS) and for inflammatory diseases.[1] This guide will provide a detailed examination of the methyl ester derivative at the 7-position, a key intermediate for further functionalization in drug discovery campaigns.
Core Physicochemical Properties
The fundamental molecular characteristics of Methyl 1-azaspiro[4.5]decane-7-carboxylate are essential for its application in synthesis and screening. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | [2] |
| Molecular Weight | 197.27 g/mol | Calculated |
| Monoisotopic Mass | 197.14159 Da | [2] |
| Canonical SMILES | COC(=O)C1CCC2(CCCC2)NC1 | [2] |
| InChI Key | ALBNGSOWTGLKHV-UHFFFAOYSA-N | [2] |
Note: The IUPAC name can vary based on numbering priority (e.g., Methyl 6-azaspiro[4.5]decane-8-carboxylate), but the chemical structure, formula, and molecular weight remain identical.[2]
Retrosynthetic Analysis and Synthesis Protocol
The construction of the 1-azaspiro[4.5]decane scaffold is a non-trivial synthetic challenge that requires careful strategic planning. The primary challenge lies in the efficient formation of the spirocyclic center. A common and effective strategy involves the construction of the piperidine ring followed by a spirocyclization event.[1]
Strategic Rationale
Our proposed synthesis begins with a commercially available piperidine derivative, allowing for a convergent and modular approach. The key transformation is an intramolecular cyclization to form the pyrrolidine ring, thereby creating the spiro-junction. This approach is chosen for its reliability and the availability of starting materials. Protecting group chemistry is critical; an N-Boc group is selected for the piperidine nitrogen due to its stability under various reaction conditions and its straightforward, high-yield removal under acidic conditions.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for Methyl 1-azaspiro[4.5]decane-7-carboxylate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate
-
To a stirred, cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF, add triethyl phosphonoacetate dropwise under an N₂ atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until the solution is clear.
-
Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.
-
Causality: The Horner-Wadsworth-Emmons reaction is a reliable method for converting ketones into E-alkenes with high stereoselectivity, providing the necessary electrophilic center for the subsequent conjugate addition.
-
Step 2: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)-4-(nitromethyl)piperidin-4-yl)acetate
-
Dissolve the product from Step 1 in nitromethane.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Causality: A Michael addition is employed to introduce the carbon-nitrogen precursor for the pyrrolidine ring. DBU is an effective non-nucleophilic base for this transformation.
-
Step 3: Synthesis of tert-Butyl 7-(ethoxycarbonyl)-1-azaspiro[4.5]decane-1-carboxylate
-
Dissolve the nitro compound from Step 2 in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel slurry.
-
Pressurize the vessel with H₂ (50-100 psi) and heat to 50 °C.
-
Maintain stirring until hydrogen uptake ceases (typically 12-24 hours).
-
Cool the vessel, carefully filter the catalyst through Celite, and concentrate the filtrate. The reduction of the nitro group to a primary amine is immediately followed by spontaneous intramolecular cyclization to form the pyrrolidine ring.
-
Trustworthiness: This step is self-validating. The formation of the spirocyclic product is thermodynamically driven following the in situ generation of the primary amine, leading to a high-yield cyclization.
-
Step 4: Synthesis of Methyl 1-azaspiro[4.5]decane-7-carboxylate
-
Dissolve the product from Step 3 in a solution of 2M HCl in methanol.
-
Stir the reaction at room temperature overnight. This single step achieves both the transesterification from the ethyl to the methyl ester and the deprotection of the N-Boc group.
-
Concentrate the reaction mixture to dryness.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ to neutralize the HCl salt.
-
Dry the organic layer, concentrate, and purify by chromatography or distillation to yield the final product.
Structural Validation and Analytical Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborates the structure.
Analytical Workflow Diagram
Caption: Logical workflow for the structural and purity validation of the final product.
Expected Spectroscopic Data
-
Mass Spectrometry (ESI+): The primary validation is the observation of the protonated molecular ion [M+H]⁺ at m/z ≈ 198.14.
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃). The spectrum would also show a complex series of multiplets between 1.5 and 3.5 ppm corresponding to the protons on the pyrrolidine and cyclohexane rings. A broad singlet corresponding to the N-H proton would also be present.
-
¹³C NMR (100 MHz, CDCl₃): A key signal would be the carbonyl carbon of the ester at ~175 ppm. The methyl ester carbon should appear around 51-52 ppm. The spiro-carbon would be a unique quaternary signal, and multiple other signals in the aliphatic region (20-60 ppm) would correspond to the carbons of the two rings.
-
FTIR: Characteristic absorption bands would include a strong C=O stretch for the ester at ~1730 cm⁻¹ and an N-H stretch for the secondary amine around 3300-3400 cm⁻¹.
Applications in Medicinal Chemistry and Drug Development
The 1-azaspiro[4.5]decane scaffold is a cornerstone in the development of CNS-active agents due to its rigid conformation, which can reduce the entropic penalty of binding to a target and impart high selectivity.
Derivatives have shown significant promise as:
-
Sigma-1 (σ₁) Receptor Ligands: The σ₁ receptor is a chaperone protein implicated in neuroprotection and psychiatric disorders. Azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for this target.[1]
-
M1 Muscarinic Acetylcholine Receptor Agonists: Targeting M1 receptors is a key strategy for enhancing cognitive function in conditions like Alzheimer's disease, and this scaffold has proven effective.[1]
-
Opioid Receptor Modulators: Novel chemotypes based on azaspiro[4.5]decane structures have been identified as selective agonists for the δ-opioid receptor, a target for treating neurologic and psychiatric disorders.[3]
-
Kinase Inhibitors: Certain derivatives act as potent dual TYK2/JAK1 inhibitors, highlighting their potential in treating inflammatory diseases.[1]
The title compound, Methyl 1-azaspiro[4.5]decane-7-carboxylate, serves as an ideal starting point for building chemical libraries around this privileged core. The secondary amine can be readily functionalized via acylation, sulfonylation, or reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization.
Scaffold to Target Relationship
Caption: Relationship between the core scaffold, potential biological targets, and therapeutic areas.
References
-
Brubaker, A. N., & Colley, M. (1986). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]
-
Costantino, M., et al. (2020). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore (mPTP) inhibitors. University of Parma Institutional Research Information System. [Link]
-
Tzitzikas, P., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1232. [Link]
-
PubChem. 7-methyl-1-oxa-4-azaspiro[4.5]decane. PubChem. [Link]
-
PubChem. 1-Azaspiro[4.5]decane. PubChem. [Link]
-
PubChemLite. Methyl 6-azaspiro[4.5]decane-8-carboxylate. PubChemLite. [Link]
-
PubChem. 1-Oxa-7-azaspiro(4.5)decane. PubChem. [Link]
-
Martin, S. F., et al. (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane Derivatives. ACS Combinatorial Science, 15(11), 589–598. [Link]
-
Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2821. [Link]
-
Cheméo. Chemical Properties of 1-Azaspiro(4.5)decane (CAS 176-80-7). Cheméo. [Link]
-
Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(13), 5471–5481. [Link]
-
Meqbil, Y. Z., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 381(1), 10–20. [Link]
Sources
Advanced Pharmacochemistry of Azaspiro[4.5]decane Derivatives
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Synthetic Scaffolds to Clinical Candidates
Executive Summary
The azaspiro[4.5]decane scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to project functional groups into defined three-dimensional vectors that flat aromatic systems cannot achieve. This guide dissects the two primary isomers—8-azaspiro[4.5]decane (piperidine-based) and 2-azaspiro[4.5]decane (pyrrolidine-based)—focusing on their synthesis, structure-activity relationships (SAR), and critical role in neuropharmacology (Alzheimer’s, Neuroprotection) and oncology.
Structural Architecture & Significance
Unlike planar heteroaromatics, spirocyclic scaffolds possess a high fraction of sp3-hybridized carbons (
-
8-Azaspiro[4.5]decane: The nitrogen resides in the six-membered ring.[1] This is the dominant scaffold for GPCR ligands (Muscarinic M1, Opioid) and Sigma-1 receptor modulators.
-
2-Azaspiro[4.5]decane: The nitrogen resides in the five-membered ring.[1] Often utilized in kinase inhibitors and novel amino-acid mimetics.[1]
Synthetic Logic & Pathways
The construction of these spirocycles typically involves creating the quaternary carbon center via alkylation, cycloaddition, or rearrangement.
Figure 1: Divergent synthetic strategies for accessing distinct azaspiro[4.5]decane subclasses.
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols describe the synthesis of a key intermediate and a validation assay for biological activity.
Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane
This compound is the universal precursor for Sigma-1 and Muscarinic M1 ligands.[1] The protocol utilizes a Dean-Stark trap to drive equilibrium by water removal.[1]
Reagents:
-
1-Benzyl-4-piperidone (18.9 g, 100 mmol)[1]
-
Ethylene glycol (18.6 g, 300 mmol)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (1.9 g, 10 mmol)
-
Benzene or Toluene (200 mL)
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add 1-benzyl-4-piperidone, ethylene glycol, and benzene to the flask. Add p-TsOH as the catalyst.[1]
-
Reflux: Heat the mixture to vigorous reflux (approx. 110°C for toluene). Monitor the collection of water in the trap.
-
Completion: Continue reflux until water evolution ceases (approx. 4–6 hours). The theoretical water yield is ~1.8 mL.[1]
-
Work-up: Cool the reaction to room temperature. Wash the organic layer with saturated
(2 x 50 mL) to neutralize the acid, followed by brine (1 x 50 mL). -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil can be distilled under high vacuum (bp ~140-145°C at 0.5 mmHg) or crystallized if solid (depending on purity) to yield the target spiro-ketal.[1]
Self-Validating Checkpoint:
-
NMR Verification: The disappearance of the ketone carbonyl signal (~208 ppm in
NMR) and the appearance of the ketal carbon (~108 ppm) confirms spirocyclization.
Biological Validation: Sigma-1 Receptor Radioligand Binding Assay
This assay validates the affinity of 8-azaspiro derivatives (e.g., Compound 5a) for the Sigma-1 receptor (S1R), a chaperone protein at the ER-mitochondrion interface.
Materials:
-
Tissue Source: Guinea pig liver membranes (High S1R density).[1][2]
-
Radioligand:
(Specific activity ~30-60 Ci/mmol).[1] -
Non-specific Binder: Haloperidol (10
).[1][2][3] -
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Membrane Prep: Homogenize liver tissue in ice-cold buffer.[1] Centrifuge at 1000 x g (10 min) to remove debris. Supernatant is centrifuged at 31,000 x g (20 min) to pellet membranes.[1] Resuspend pellet in buffer.
-
Incubation: In 96-well plates, combine:
-
Equilibrium: Incubate for 120 minutes at 37°C (S1R kinetics are slow; sufficient time is critical for equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]
Pharmacological Profile & SAR
The 8-azaspiro[4.5]decane core is highly tunable.[1] The table below summarizes Structure-Activity Relationship (SAR) data for Sigma-1 receptor ligands derived from this scaffold.
Table 1: SAR of 8-(4-substituted-benzyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives
| Compound ID | R-Group (Benzyl substituent) | Selectivity (S2/S1) | ||
| 5a | 4-(2-Fluoroethoxy) | 5.4 ± 0.4 | 162 | 30 |
| 5b | 4-(3-Fluoropropoxy) | 0.81 ± 0.1 | 22 | 27 |
| 5c | 4-Methyl | 12.1 ± 1.2 | 297 | 24 |
| Ref | Haloperidol | 1.5 | 25 | 16 |
Data Source: Synthesized derivatives evaluated for PET imaging potential [1].
Mechanism of Action: Neuroprotection
The therapeutic value of these ligands lies in their ability to modulate the Sigma-1 receptor at the Mitochondria-Associated Membrane (MAM).
Figure 2: Mechanism of Azaspiro-mediated Sigma-1 receptor activation promoting neuroprotection.[1]
Emerging Applications
Beyond Sigma-1, the scaffold is critical in:
-
M1 Muscarinic Agonists: 1-oxa-8-azaspiro[4.5]decane derivatives (e.g., Compound 17) serve as M1 agonists for Alzheimer's, promoting
-secretase activity and reducing amyloid-beta load [2].[1] -
mPTP Inhibitors: 1,3,8-triazaspiro[4.5]decane derivatives prevent mitochondrial permeability transition pore opening, offering cardioprotection during ischemia-reperfusion injury [3].[1][4]
References
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. [Link][1][5]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. [Link][1]
-
1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores. International Journal of Molecular Sciences. [Link]
-
Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
-
Organic Syntheses Procedure: 1,4-Dioxaspiro[4.5]decane. Organic Syntheses. [Link]
Sources
- 1. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. mdpi.com [mdpi.com]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Advantage: Unlocking Therapeutic Potential via Spirocyclic Amino Esters
Executive Summary
The pharmaceutical industry is currently undergoing a structural renaissance, shifting from planar, aromatic-heavy scaffolds ("Flatland") to three-dimensional,
This guide analyzes the therapeutic utility of these scaffolds, focusing on their ability to improve solubility, metabolic stability, and target selectivity.[2][3] We provide a technical roadmap for researchers, detailing the physicochemical rationale (
Part 1: Structural & Physicochemical Rationale[2][3][4][5]
The "Escape from Flatland"
Traditional drug discovery relied heavily on heteroaromatic rings (e.g., biaryls), which often suffer from poor aqueous solubility and non-specific binding due to π-stacking. Spirocyclic amino esters introduce a "kink" in the molecular geometry, forcing vectors into defined 3D orientations.
-
Fraction
( ): Increasing the saturation of a molecule correlates with higher clinical success rates.[2][3] Spirocycles inherently boost , improving solubility without adding polar groups that might hinder membrane permeability. -
The Gem-Disubstituent Effect: The central spiro-carbon locks the conformation of the attached rings. In the context of amino esters, this rigidifies the position of the amine and ester groups, reducing the entropic penalty upon binding to a protein target.
Metabolic Shielding
Planar rings are often susceptible to oxidative metabolism (e.g., CYP450 oxidation). The quaternary carbon in spirocycles blocks metabolic "soft spots." For amino esters specifically, the bulky spiro-structure can sterically shield the ester linkage from premature hydrolysis by plasma esterases, potentially extending the half-life of prodrug forms.
Part 2: Therapeutic Applications & Case Studies
GPCR Antagonists (Selectivity Modulation)
Spirocyclic scaffolds have proven superior to morpholine or piperazine bioisosteres in GPCR ligands.
-
Case Study (MCHr1 Antagonists): In the development of Melanin-Concentrating Hormone receptor 1 antagonists, replacing a flexible morpholine with a spirocyclic amine reduced lipophilicity (LogD) and significantly improved selectivity against the hERG ion channel, a common cardiac liability.
Enzyme Inhibitors (PARP & Menin)
-
PARP Inhibitors: Substitution of the piperazine ring in Olaparib with a diazaspiro[3.3]heptane motif resulted in a compound with improved selectivity for PARP-1 over other family members.[2] The spiro-scaffold's rigidity prevented the "induced fit" required for off-target binding.
-
Menin-MLL Inhibition (Revumenib): The approval of Revumenib (2024) validated the spirocyclic pharmacophore.[4] The central spirocyclic amine (derived from amino ester precursors) forms a critical cation-π interaction with the target's tyrosine clamp, a binding mode inaccessible to flatter analogues.
Peptidomimetics
Spirocyclic amino esters (e.g., spiro-prolines) are used to induce specific turns (
Part 3: Visualization of Logic & Workflow
Diagram 1: The Spirocyclic Advantage Logic Flow
This diagram illustrates the causal link between spirocyclic structure and improved clinical outcomes.
Caption: Causal pathway demonstrating how spirocyclic scaffolds resolve common liabilities of planar drug candidates.
Part 4: Experimental Protocol
Protocol: Asymmetric Synthesis of Spirocyclic
This protocol describes the synthesis of a spiro[3.3]heptane amino ester derivative. This method is chosen for its scalability and high enantioselectivity, utilizing the O'Donnell Schiff base strategy.
Reagents & Equipment
-
Substrate: N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff Base).
-
Electrophile: 1,3-dibromopropane (or equivalent bis-electrophile for different ring sizes).
-
Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv).
-
Base: 50% aqueous KOH.
-
Solvent: Toluene/Chloroform (7:3 v/v).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve the Glycine Schiff Base (1.0 equiv) and the Chiral Phase Transfer Catalyst (0.1 equiv) in the solvent mixture.
-
Alkylation: Cool the mixture to 0°C. Add the bis-electrophile (1.2 equiv) followed by the dropwise addition of 50% aqueous KOH (5.0 equiv).
-
Mechanism Note: The catalyst forms an ion pair with the enolate of the glycine ester at the interface, directing the alkylation to the Re or Si face.
-
-
Cyclization: Vigorously stir the biphasic mixture at 0°C for 12–24 hours. The first alkylation is intermolecular; the second is a rapid intramolecular cyclization forming the spiro-ring.
-
Quench & Isolation: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo. -
Hydrolysis (Deprotection): Dissolve the crude imine in THF and add 1N HCl (2.0 equiv). Stir at room temperature for 2 hours to cleave the benzophenone imine.
-
Purification: Basify the aqueous layer with
and extract the free amine ester into DCM. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc).
Data Validation (Self-Check)
-
NMR: Look for the disappearance of the aromatic benzophenone signals and the appearance of distinct diastereotopic protons on the newly formed spiro-ring.
-
Chiral HPLC: Verify enantiomeric excess (ee). Expect >90% ee with optimized catalyst choice.
Diagram 2: Synthetic Workflow (Graphviz)
Caption: Step-wise synthetic route for generating chiral spirocyclic amino esters from glycine precursors.
Part 5: Quantitative Comparison
Table 1: Physicochemical Impact of Spiro-Substitution
| Property | Piperazine/Morpholine (Flat) | Spirocyclic Amine (3D) | Therapeutic Benefit |
| Low (< 0.5) | High (> 0.8) | Improved solubility & clinical success probability.[2] | |
| LogD | Moderate to High | Lowered | Reduced non-specific binding & lipophilic toxicity. |
| Metabolic Stability | Susceptible to ring oxidation | Resistant (Quaternary Block) | Extended half-life ( |
| Selectivity | Promiscuous (Induced Fit) | Highly Selective (Rigid Fit) | Reduced off-target effects (e.g., hERG sparing). |
References
-
The Spirocycle Surge in Drug Discovery. Drug Hunter. (2025). Available at: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). (Cited via Taylor & Francis editorial context). Available at: [Link]
-
Spirocycles as Privileged Structural Motifs. Royal Society of Chemistry. (2015).[5] Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health (PMC). (2023). Available at: [Link]
-
Single-Flask Enantioselective Synthesis of α-Amino Acid Esters. Organic Letters. (2023). Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Hydrolysis of Methyl 1-azaspiro[4.5]decane-7-carboxylate
Introduction
Methyl 1-azaspiro[4.5]decane-7-carboxylate is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical drug candidates. The spirocyclic core, containing a piperidine ring fused to a cyclopentane or cyclohexane ring system, is a prevalent motif in natural products and medicinal chemistry. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a critical transformation, often required for subsequent amide bond formation, derivatization, or to impart desired pharmacokinetic properties to the final molecule.
This comprehensive guide provides detailed protocols for the acidic and basic hydrolysis of methyl 1-azaspiro[4.5]decane-7-carboxylate. As a Senior Application Scientist, this document is structured to offer not only step-by-step procedures but also the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Chemical Principles of Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution.[1] The equilibrium is driven towards the products by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is used.[1] The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt.[2]
The presence of the tertiary amine in the 1-azaspiro[4.5]decane core introduces additional considerations. Under acidic conditions, the amine will be protonated, which can influence the overall reaction rate. In basic conditions, the free amine is present. The final product, 1-azaspiro[4.5]decane-7-carboxylic acid, is an amino acid, an amphoteric molecule that can exist as a zwitterion, cation, or anion depending on the pH. This property is crucial during the work-up and purification stages.
Data Summary of Hydrolysis Protocols
The following table summarizes illustrative quantitative data for the acidic and basic hydrolysis of methyl 1-azaspiro[4.5]decane-7-carboxylate. These values are representative and may require optimization for specific scales and substrate purities.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Primary Reagents | 3M Hydrochloric Acid | 2M Lithium Hydroxide |
| Solvent | Water | Tetrahydrofuran (THF)/Water |
| Temperature | 100 °C (Reflux) | 60 °C |
| Reaction Time | 12-24 hours | 4-8 hours |
| Illustrative Yield | 85-95% | 90-98% |
| Work-up | pH adjustment, Ion-exchange chromatography | Acidification, Extraction/Ion-exchange |
| Key Considerations | Reversible reaction, potential for side reactions at high temperatures. | Irreversible reaction, careful pH control needed during work-up. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the hydrolysis of methyl 1-azaspiro[4.5]decane-7-carboxylate using hydrochloric acid. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Materials:
-
Methyl 1-azaspiro[4.5]decane-7-carboxylate
-
3 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Dowex® 50WX8 or similar strong cation exchange resin
-
Ammonium Hydroxide solution (for elution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 1-azaspiro[4.5]decane-7-carboxylate (1.0 eq) in 3 M HCl (10-20 volumes).
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 4 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture to pH ~7 with a cooled solution of NaOH.
-
Dilute the neutralized solution with deionized water.
-
-
Purification:
-
Load the diluted solution onto a column packed with a strong cation exchange resin (e.g., Dowex® 50WX8) pre-conditioned with deionized water.
-
Wash the column with deionized water to remove any inorganic salts.
-
Elute the product, 1-azaspiro[4.5]decane-7-carboxylic acid, with a dilute solution of ammonium hydroxide (e.g., 2% v/v).
-
Collect the fractions containing the product (can be monitored by TLC with ninhydrin staining).
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified amino acid.
-
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol details the irreversible hydrolysis of the ester using lithium hydroxide. This method is often faster and proceeds under milder temperature conditions than acid-catalyzed hydrolysis.
Materials:
-
Methyl 1-azaspiro[4.5]decane-7-carboxylate
-
Lithium Hydroxide (LiOH) monohydrate
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 1-azaspiro[4.5]decane-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 60 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to the isoelectric point of the amino acid (typically pH 5-6, may require optimization) with 1 M HCl. The product may precipitate at this point.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If no precipitate forms, or to recover dissolved product, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
-
Alternatively, for higher purity, the acidified aqueous solution can be purified by ion-exchange chromatography as described in Protocol 1.
-
Visualizations
Reaction Mechanisms
Caption: Base-Catalyzed Hydrolysis (Saponification) Mechanism.
Experimental Workflow
Caption: General Experimental Workflow for Hydrolysis Protocols.
References
- Boger, D. L., et al. (1999). Total Synthesis of HUN-7293, B-1023, and Complestatin. Journal of the American Chemical Society, 121(48), 11239-11246.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Ester hydrolysis. (2023, October 22). In Wikipedia. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Hydrolysis of esters. (n.d.). In Chemguide. [Link]
-
Saponification. (2023, January 22). In Chemistry LibreTexts. [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]
-
Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]
-
Saponification. (n.d.). In EBSCO Research Starters. Retrieved from [Link]
Sources
Application Notes & Protocols: 1-Azaspiro[4.5]decane Esters as Advanced Peptidomimetics
Introduction: Overcoming the Peptide Therapeutic Hurdle with Rigid Scaffolds
Peptides are central to regulating countless physiological processes, making them highly attractive starting points for drug discovery. Their high specificity and potency are unparalleled. However, native peptides often make poor therapeutic agents due to significant liabilities, including rapid proteolytic degradation, poor membrane permeability, and unpredictable oral bioavailability.[1] Peptidomimetics—molecules designed to mimic the structural and functional attributes of peptides—offer a robust solution to these challenges.[1][2]
This guide focuses on a particularly promising class of peptidomimetics built upon the 1-azaspiro[4.5]decane scaffold. Spirocyclic systems, characterized by two rings joined at a single carbon, introduce a defined three-dimensional structure and conformational rigidity.[3][4] This rigidity is key; it allows the scaffold to pre-organize appended functional groups (in this case, via ester linkages) into a specific spatial orientation that mimics the "hotspot" amino acid side chains of a peptide's bioactive conformation, such as a β-turn.[5][6] By locking in this conformation, 1-azaspiro[4.5]decane esters can achieve enhanced binding affinity, greater selectivity, and vastly improved drug-like properties compared to their flexible peptide counterparts.[4][7]
These application notes provide the scientific rationale, synthetic protocols, and biological evaluation workflows for leveraging 1-azaspiro[4.5]decane esters in modern drug discovery programs targeting protein-protein interactions (PPIs) and other peptide-mediated pathways.[8][9]
Section 1: The Scientific Rationale - Mimicking Peptide Secondary Structures
Many critical protein-protein interactions are mediated by short peptide loops or turns on one protein binding to a surface on another.[10] The β-turn is a common secondary structure motif that redirects the polypeptide chain, often presenting key amino acid side chains outward for recognition. The inherent flexibility of a natural peptide means it only adopts this bioactive conformation transiently.
The 1-azaspiro[4.5]decane scaffold serves as a rigid framework to enforce a β-turn-like geometry.[11][12] Ester functionalities are then installed onto this core, acting as vectors to position chemical groups that mimic the essential side chains of the original peptide. This design strategy transforms a transiently-active peptide sequence into a stable, potent, and metabolically robust small molecule.
Caption: Peptide β-Turn vs. Spirocyclic Mimetic.
Section 2: Synthesis and Functionalization Workflow
The construction of a 1-azaspiro[4.5]decane ester library follows a logical and modular workflow. First, the core spirocyclic amine is synthesized. This core is then functionalized through esterification with a diverse set of carboxylic acids, which represent the desired mimetic side chains.
Caption: Synthetic Workflow for Peptidomimetic Library.
Protocol 2.1: Synthesis of the 1-Azaspiro[4.5]decane Core
Several routes exist for the synthesis of the 1-azaspiro[4.5]decane scaffold.[13][14] The following protocol is a representative example based on a palladium-catalyzed cycloaddition approach, valued for its efficiency and substrate compatibility.[13]
Objective: To synthesize the core 1-azaspiro[4.5]decane amine.
Materials:
-
Substituted Aniline
-
Vinylcyclopropane
-
Oxidizing Agent (e.g., (diacetoxyiodo)benzene)
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Solvent (e.g., Dichloromethane, Toluene)
-
Standard glassware for inert atmosphere synthesis
-
Purification supplies (Silica gel, solvents for chromatography)
Methodology:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the substituted aniline (1.0 eq), the palladium catalyst (0.05 eq), and anhydrous solvent.
-
Oxidative Dearomatization: Add the oxidizing agent (1.1 eq) to the solution and stir at room temperature for 30 minutes. This in-situ generates the reactive diene intermediate.
-
Cycloaddition: Add the vinylcyclopropane (1.2 eq) to the reaction mixture.
-
Heating & Monitoring: Heat the reaction to the appropriate temperature (e.g., 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 1-azaspiro[4.5]decane core.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.2: Synthesis of 1-Azaspiro[4.5]decane Esters
This protocol describes a standard amide coupling followed by esterification, a versatile method for attaching a wide variety of "side-chain" mimics. This can be adapted for parallel synthesis to rapidly generate a library of compounds.[15][16]
Objective: To functionalize the spirocyclic amine with various ester groups.
Materials:
-
1-Azaspiro[4.5]decane core (from Protocol 2.1)
-
A library of carboxylic acids (R-COOH)
-
Coupling Agent (e.g., DIC, HOBt) or conversion to acid chloride (e.g., with oxalyl chloride)
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous Solvent (e.g., DMF, CH₂Cl₂)
-
96-well reaction block for parallel synthesis (optional)
Methodology:
-
Acid Activation: In separate wells of a reaction block or in individual flasks, dissolve each carboxylic acid (1.2 eq) in anhydrous solvent. Add the coupling agents (e.g., DIC and HOBt, 1.2 eq each) and stir for 20 minutes at room temperature to form the active ester.
-
Amine Addition: Prepare a stock solution of the 1-azaspiro[4.5]decane core (1.0 eq) and a base (1.5 eq) in the same anhydrous solvent.
-
Coupling Reaction: Dispense the amine solution into each well/flask containing the activated acid. Seal the reaction block/flasks and allow to stir at room temperature overnight.
-
Reaction Monitoring: Check for reaction completion using LC-MS analysis of a small aliquot from a few representative wells.
-
Work-up: Quench the reactions by adding water. Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify each compound in the library using preparative HPLC with a C18 column and a water/acetonitrile gradient.
-
Final Characterization: Confirm the identity and purity (>95%) of each final ester derivative by LC-MS and ¹H NMR.
Section 3: Biological Evaluation of Peptidomimetic Candidates
A tiered approach is essential for efficiently evaluating the synthesized library. The workflow begins with primary binding assays to identify hits, followed by cell-based functional assays to confirm activity, and finally, ADME assays to assess drug-like properties.
Caption: Tiered Biological Evaluation Workflow.
Protocol 3.1: In Vitro Binding Affinity by Fluorescence Polarization (FP) Competition Assay
This protocol determines the binding affinity (IC₅₀/Kᵢ) of the synthesized compounds by measuring their ability to displace a known fluorescently-labeled peptide ligand from its target protein.[17]
Objective: To quantify the binding affinity of each library member to the target protein.
Materials:
-
Purified target protein
-
Fluorescently-labeled peptide probe (known binder)
-
1-Azaspiro[4.5]decane ester library
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation: Prepare serial dilutions of each test compound in assay buffer. Prepare a solution of the target protein and a fixed concentration of the fluorescent probe in assay buffer. The probe concentration should be at or below its Kᴅ for the target.
-
Assay Plate Setup:
-
Total Binding Wells: Add protein solution and fluorescent probe.
-
Non-Specific Binding Wells: Add assay buffer and fluorescent probe (no protein).
-
Competition Wells: Add protein solution, fluorescent probe, and the serial dilution of the test compound.
-
-
Incubation: Mix the plate gently and incubate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on the plate reader.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the compound that displaces 50% of the fluorescent probe.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation if the Kᴅ of the probe is known.
-
Protocol 3.2: Cell-Based GPCR Functional Assay (Calcium Mobilization)
Many peptide hormones and neurotransmitters signal through G-protein coupled receptors (GPCRs). This protocol assesses the functional activity of hit compounds on a Gq-coupled receptor by measuring changes in intracellular calcium.[18][19]
Objective: To determine if high-affinity binders can functionally activate or inhibit a target GPCR in a cellular context.
Materials:
-
HEK293 cells (or other suitable line) stably expressing the target GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Positive control agonist and antagonist
-
Fluorescence plate reader with an integrated fluid-handling system (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution. Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds (and controls) in assay buffer in a separate compound plate.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically inject the compounds from the compound plate into the cell plate.
-
Immediately begin measuring the fluorescence intensity over time (typically 1-3 minutes) to capture the calcium flux.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline reading.
-
For Agonists: Plot the response against the log of the compound concentration and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For Antagonists: Pre-incubate cells with the test compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist. Determine the IC₅₀ from the resulting inhibition curve.
-
Protocol 3.3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily Cytochrome P450s), providing a crucial early indicator of its pharmacokinetic stability.[3][7][20]
Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of lead compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (Cofactor solution)
-
Phosphate Buffer (pH 7.4)
-
Test compounds and positive controls (e.g., Verapamil, Testosterone)
-
Acetonitrile with an internal standard (for quenching)
-
96-well incubation plate and collection plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Reaction Preparation: Prepare a master mix of HLM in phosphate buffer. Pre-warm to 37°C.
-
Initiate Reaction: In an incubation plate, add the test compound (final concentration typically 1 µM). To initiate the metabolic reaction, add the pre-warmed HLM master mix and, finally, the NADPH regenerating system.
-
Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using an LC-MS/MS method optimized for quantifying the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the peak area ratio (compound/internal standard) versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k
-
Calculate intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration])
-
Section 4: Data Interpretation and Representative Results
The data gathered from the evaluation workflow allows for a multiparameter assessment of the synthesized compounds. By comparing binding affinity, functional potency, and metabolic stability, researchers can develop a robust Structure-Activity Relationship (SAR) and select the most promising candidates for further development.
Table 1: Representative Data for a Library of 1-Azaspiro[4.5]decane Ester Peptidomimetics
| Compound ID | R Group (Mimicking Side Chain) | Binding Affinity Kᵢ (nM) [a] | Functional Potency EC₅₀ (nM) [b] | HLM Half-Life t₁/₂ (min) [c] |
| Parent Peptide | - | 50.5 | 75.2 | < 2 |
| AZS-001 | Benzyl (Phe mimic) | 15.2 | 22.8 | 45.3 |
| AZS-002 | 4-Hydroxybenzyl (Tyr mimic) | 8.9 | 12.5 | 38.1 |
| AZS-003 | Indolylmethyl (Trp mimic) | 25.7 | 40.1 | > 60 |
| AZS-004 | Isobutyl (Leu mimic) | 150.3 | 210.5 | 55.9 |
| AZS-005 | Cyclohexylmethyl | 12.1 | 18.9 | > 60 |
-
[a] Determined by Fluorescence Polarization competition assay against a target protein.
-
[b] Determined in a cell-based Gq-coupled receptor calcium mobilization assay.
-
[c] Determined using the Human Liver Microsomal stability assay.
Interpretation:
From this representative data, a clear SAR begins to emerge.
-
Efficacy: Replacing the flexible parent peptide with the rigid spirocyclic scaffold (e.g., AZS-001, AZS-002) leads to a significant improvement in both binding affinity and functional potency.
-
SAR: The nature of the ester side chain is critical. Aromatic side chains that mimic key residues like Phe and Tyr (AZS-001, AZS-002) are preferred over smaller aliphatic groups like isobutyl (AZS-004). The addition of a hydroxyl group (AZS-002 vs. AZS-001) further enhances potency, suggesting a key hydrogen bond interaction.
-
Metabolic Stability: All spirocyclic compounds show a dramatic improvement in metabolic stability compared to the parent peptide. Compounds with bulky, non-polar groups (AZS-003, AZS-005) exhibit the highest stability, likely due to reduced susceptibility to CYP450 metabolism.
-
Candidate Selection: AZS-002 and AZS-005 emerge as strong leads. AZS-002 has the best potency, while AZS-005 offers a slightly lower potency but superior metabolic stability. Both warrant further investigation.
References
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
- Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery. Retrieved February 13, 2024, from [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. Retrieved February 13, 2024, from [Link]
-
Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. (2016). The Journal of Organic Chemistry. Retrieved February 13, 2024, from [Link]
-
Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane. (2013). ACS Combinatorial Science. Retrieved February 13, 2024, from [Link]
-
Transformation of Anilines to 1-Azaspiro[4.5]decanes via Dearomatization and Palladium-Catalyzed aza-[3+2] Cycloaddition with Vinylcyclopropanes. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Retrieved February 13, 2024, from [Link]
-
Scaffolds that mimic β-turn conformations. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Concerted Synthesis of a Spirobicyclic Type-VI β-Turn Mimic of Pro-Pro-Pro-NH2. (n.d.). Tetrahedron Letters. Retrieved February 13, 2024, from [Link]
-
Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved February 13, 2024, from [Link]
-
Synthesis of Enantiopure 1-Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Generic spyrocycle scaffold for β-turn mimicry. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Methods in Molecular Biology. Retrieved February 13, 2024, from [Link]
-
Peptide Competition Assay (PCA) Protocol. (n.d.). Rockland Immunochemicals. Retrieved February 13, 2024, from [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 13, 2024, from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International Journal of Molecular Sciences. Retrieved February 13, 2024, from [Link]
-
Optimizing GPCR assays with chimeric G proteins. (n.d.). SB Drug Discovery. Retrieved February 13, 2024, from [Link]
-
Synthesis and crystal structure of a peptidomimetic containing the (R)-4.4-spiro lactam type-II .beta.-turn mimic. (n.d.). The Journal of Organic Chemistry. Retrieved February 13, 2024, from [Link]
-
A quantitative intracellular peptide binding assay reveals recognition determinants and context dependence of short linear motifs. (n.d.). eLife. Retrieved February 13, 2024, from [Link]
-
Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved February 13, 2024, from [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. Retrieved February 13, 2024, from [Link]
-
Peptidomimetics Targeting Protein-Protein Interactions for Therapeutic Development. (n.d.). Current Topics in Medicinal Chemistry. Retrieved February 13, 2024, from [Link]
-
Binding Modes of Peptidomimetics Designed to Inhibit STAT3. (2012). PLoS ONE. Retrieved February 13, 2024, from [Link]
-
The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. Retrieved February 13, 2024, from [Link]
-
Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live-Cell NMR And Computational Studies. (2016). Chemistry – A European Journal. Retrieved February 13, 2024, from [Link]
-
Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions. (n.d.). Accounts of Chemical Research. Retrieved February 13, 2024, from [Link]
-
The protocol of competitive binding assay. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
-
Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction. (2023). Computational and Structural Biotechnology Journal. Retrieved February 13, 2024, from [Link]
-
Peptides and peptidomimetics as regulators of protein-protein interactions. (n.d.). Current Opinion in Structural Biology. Retrieved February 13, 2024, from [Link]
-
Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (2021). Frontiers in Chemistry. Retrieved February 13, 2024, from [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. (n.d.). ChemRxiv. Retrieved February 13, 2024, from [Link]
-
Targeting protein–protein interactions, a wide open field for drug design. (2016). Methods and Principles in Medicinal Chemistry. Retrieved February 13, 2024, from [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MOJ Biorganic & Organic Chemistry. Retrieved February 13, 2024, from [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 13, 2024, from [Link]
Sources
- 1. Proteomic ligandability maps of spirocycle acrylamide stereoprobes identify covalent ERCC3 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides and peptidomimetics as regulators of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Comprehensive Peptidomimetic Libraries Targeting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. figshare.com [figshare.com]
- 12. Concerted Synthesis of a Spirobicyclic Type-VI β-Turn Mimic of Pro-Pro-Pro-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medcraveonline.com [medcraveonline.com]
- 17. Binding Modes of Peptidomimetics Designed to Inhibit STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. researchgate.net [researchgate.net]
Navigating the Steric Maze: A Guide to N-Protection of Azaspiro Compounds
[Senior Application Scientist, Gemini Division]
Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for molecules with three-dimensional complexity has led to a surge in the exploration of novel scaffolds.[1] Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, have emerged as particularly valuable motifs.[2][3] Their inherent rigidity and well-defined spatial arrangement of substituents offer a unique advantage in designing potent and selective therapeutics.[4] The incorporation of a nitrogen atom provides a crucial handle for modulating physicochemical properties such as solubility and basicity, and for introducing further chemical diversity.[5] However, the synthetic manipulation of these complex structures, particularly the protection and deprotection of the nitrogen atom(s), presents unique challenges rooted in their inherent steric hindrance.[6][7][8] This guide provides a detailed exploration of the reaction conditions and strategic considerations for the successful N-protection of azaspiro compounds, tailored for researchers and scientists in the field of drug development.
The Challenge of the Spirocyclic Core: Steric Hindrance and Reactivity
The defining feature of an azaspirocycle is the quaternary carbon at the spiro junction, which creates a congested environment around the neighboring nitrogen atom. This steric bulk can significantly impede the approach of reagents, often necessitating more forcing reaction conditions compared to simpler acyclic or monocyclic amines.[6][8] The choice of protecting group and the optimization of reaction parameters are therefore critical to achieving high yields and avoiding unwanted side reactions.
Selecting the Right Armor: A Comparative Analysis of Common N-Protecting Groups
The selection of an appropriate N-protecting group is a pivotal decision in the synthetic route of any nitrogen-containing molecule. For azaspirocycles, this choice is further complicated by the aforementioned steric factors. The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and selectively removable without affecting other functional groups.[9] The three most commonly employed N-protecting groups in this context are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[10]
Protection Mechanism: The N-Boc protection is typically achieved by reacting the azaspiro compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of (Boc)₂O.
Deprotection Mechanism: The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[11] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched or deprotonates to isobutylene.[11]
The Classic: Benzyloxycarbonyl (Cbz) Group
The Cbz group is another stalwart in amine protection, offering orthogonality to the Boc group as it is typically removed by hydrogenolysis.[12][13]
Protection Mechanism: N-Cbz protection is commonly carried out using benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann procedure.[12] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride leaving group.
Deprotection Mechanism: The Cbz group is most frequently removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas or a hydrogen donor.[12] This process, known as hydrogenolysis, results in the formation of toluene and the unstable carbamic acid, which readily decarboxylates to yield the free amine.
The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is a key player in solid-phase peptide synthesis and is valued for its lability under mild basic conditions, providing orthogonality to both Boc and Cbz groups.[14][15]
Protection Mechanism: The Fmoc group is introduced by reacting the amine with Fmoc-Cl or, more commonly, with the more stable 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base.[14]
Deprotection Mechanism: Deprotection is achieved by treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like DMF. The mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton on the fluorenyl ring.[14]
Strategic Decision Making for N-Protection
The choice of protecting group for a given azaspiro compound depends on several factors, including the steric environment of the nitrogen, the presence of other functional groups, and the planned subsequent synthetic steps. The following diagram illustrates a decision-making workflow for selecting an appropriate N-protecting group.
Caption: Decision workflow for selecting an N-protecting group.
Comparative Reaction Conditions and Protocols
The following table summarizes typical reaction conditions for the N-protection of various azaspirocyclic scaffolds, highlighting the impact of the specific ring system on the required parameters. It is important to note that these are starting points, and optimization may be necessary for specific substrates.
| Azaspirocycle Scaffold | Protecting Group | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Azaspiro[3.3]heptane | Boc | (Boc)₂O (1.1) | Et₃N (1.2) | CH₂Cl₂ | Room Temp | 12 | >95 | [16] |
| 2,6-Diazaspiro[3.3]heptane | Boc | (Boc)₂O (2.2) | Et₃N (2.5) | CH₂Cl₂ | Room Temp | 16 | ~90 | [17] |
| 5-Azaspiro[2.3]hexane | Boc | (Boc)₂O (1.5) | NaHCO₃ (2.0) | THF/H₂O | Room Temp | 18 | ~85 | [4] |
| 2-Azaspiro[3.4]octane | Cbz | Cbz-Cl (1.2) | NaHCO₃ (2.0) | Dioxane/H₂O | 0 to RT | 20 | ~90 | [12] |
| 2,6-Diazaspiro[3.3]heptane | Cbz | Cbz-Cl (1.1) | K₂CO₃ (2.0) | Acetone/H₂O | 0 to RT | 12 | ~88 | [17] |
| Amino Acid Derivative | Fmoc | Fmoc-OSu (1.2) | NaHCO₃ (2.0) | Dioxane/H₂O | Room Temp | 4 | >90 | [15] |
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 1-Azaspiro[3.3]heptane Hydrochloride
This protocol is adapted from the synthesis of N-Boc protected 1-azaspiro[3.3]heptane.[16]
Materials:
-
1-Azaspiro[3.3]heptane hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-azaspiro[3.3]heptane hydrochloride (1.0 eq) in CH₂Cl₂ is added Et₃N (2.2 eq) at 0 °C.
-
The mixture is stirred for 10 minutes, and then a solution of (Boc)₂O (1.1 eq) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the N-Boc protected 1-azaspiro[3.3]heptane.
Protocol 2: N-Cbz Protection of 2,6-Diazaspiro[3.3]heptane
This protocol describes the monoprotection of a diaminoazaspirocycle.[17]
Materials:
-
2,6-Diazaspiro[3.3]heptane
-
Benzyl chloroformate (Cbz-Cl)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
2,6-Diazaspiro[3.3]heptane (1.0 eq) is dissolved in a mixture of acetone and water.
-
K₂CO₃ (2.0 eq) is added, and the mixture is cooled to 0 °C.
-
Cbz-Cl (1.1 eq) is added dropwise, and the reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.
-
The acetone is removed under reduced pressure.
-
The aqueous residue is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the crude product, which can be purified by column chromatography.
Protocol 3: N-Fmoc Protection of an Amino Acid Derivative
This protocol is a general procedure for the Fmoc protection of amines.[18]
Materials:
-
Amine substrate
-
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
To the amine (1.0 mmol) is added Fmoc-Cl (1.2 mmol) and water (1.5 mL).
-
The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography.
-
Upon completion, the reaction product is filtered, washed with water, and recrystallized from hot ethanol to yield the pure N-Fmoc protected amine.
Orthogonal Protection Strategies for Polyfunctional Azaspirocycles
Many azaspirocyclic scaffolds of medicinal interest contain multiple nitrogen atoms or other reactive functional groups.[19] In such cases, an orthogonal protection strategy is essential to enable the selective manipulation of different sites within the molecule.[20] This involves using protecting groups that can be removed under distinct conditions, without affecting each other.
A common orthogonal pairing is the use of Boc and Cbz groups. For a diaminospirocycle, one amine can be protected with a Boc group (acid-labile) and the other with a Cbz group (hydrogenolysis-labile). This allows for the selective deprotection and subsequent functionalization of each nitrogen atom independently. For example, in the synthesis of 1,5-disubstituted (aza)spiro[2.3]hexane diamines, a modified Curtius rearrangement provided an orthogonally protected diamine with both Boc and Cbz groups.[1]
Troubleshooting and Considerations
-
Incomplete Reactions: Due to steric hindrance, N-protection reactions of azaspirocycles may be sluggish. If incomplete conversion is observed, consider increasing the reaction temperature, extending the reaction time, or using a more reactive acylating agent (e.g., Fmoc-Cl instead of Fmoc-OSu).
-
Low Yields: Poor yields can result from side reactions or difficult purification. Ensure anhydrous conditions when using moisture-sensitive reagents like Cbz-Cl. For sterically hindered amines, alternative methods such as using a stronger, non-nucleophilic base like DBU for Fmoc deprotection might be necessary.[14]
-
Selective Monoprotection: For di- or polyamino azaspirocycles, achieving selective monoprotection can be challenging. This often requires careful control of stoichiometry (using slightly less than one equivalent of the protecting group reagent) and reaction conditions (lower temperatures). Chromatographic separation of the desired monoprotected product from the di-protected and unreacted starting material is often necessary.
Conclusion
The N-protection of azaspiro compounds is a critical step in the synthesis of these medicinally important scaffolds. While the inherent steric hindrance of the spirocyclic core presents challenges, a systematic approach to the selection of protecting groups and the optimization of reaction conditions can lead to successful outcomes. The use of orthogonal protection strategies is paramount for the synthesis of complex, polyfunctionalized azaspirocycles. The protocols and guidelines presented in this application note provide a solid foundation for researchers to navigate the synthetic intricacies of this promising class of molecules.
References
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]
-
Cheminform. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. ChemInform. [Link]
-
Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]
-
Ramadas, B., et al. (2016). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
ResearchGate. (2015). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (2021). Monoprotected Diamines Derived from 1,5-Disubstituted (Aza)spiro[2.3]hexane Scaffolds. ResearchGate. [Link]
-
Heathcock, C. H., et al. (2008). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Ley, S. V., et al. (2021). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
-
Sun, C., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity. [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition. [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (2024). Examples of azaspiro[3.n]alkanes in drug discovery. ResearchGate. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters. [Link]
-
Beilstein Journals. (2013). EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]
-
Fox, J. M., et al. (2012). 1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads. Journal of the American Chemical Society. [Link]
-
Chen, C.-H., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Gising, J., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Nature Communications. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
ResearchGate. (2024). An array of orthogonal N-protecting groups for the amino acids, using... ResearchGate. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers. [Link]
-
ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
-
IRIS. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Synthesis of azaspirocycles and their evaluation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scholarshare.temple.edu [scholarshare.temple.edu]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 18. rsc.org [rsc.org]
- 19. 1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reduction of 1-Azaspiro[4.5]decane-7-carboxylate Esters
Abstract & Scope
This technical guide details the procedure for reducing the ester moiety at the C7 position of the 1-azaspiro[4.5]decane scaffold to its corresponding primary alcohol. This transformation is a critical step in the synthesis of spirocyclic opioids, muscarinic antagonists, and ion channel modulators.
The 1-azaspiro[4.5]decane system presents two specific synthetic challenges addressed in this protocol:
-
Steric Congestion: The C7 position is adjacent to the quaternary spiro-center (C6), creating a neopentyl-like steric environment that retards nucleophilic attack.
-
Amine Compatibility: The secondary or tertiary amine at position 1 can coordinate with Lewis acidic reducing agents or undergo side reactions (e.g., carbamate reduction) if not appropriately managed.
This guide provides two distinct protocols based on the nitrogen protecting group strategy:
-
Protocol A (Robust): Lithium Aluminum Hydride (LAH) reduction for N-alkyl/benzyl substrates.
-
Protocol B (Chemoselective): Lithium Borohydride (LiBH
) reduction for N-Boc protected substrates (preserving the carbamate).
Strategic Analysis & Mechanistic Insight
Structural Challenges
The 1-azaspiro[4.5]decane scaffold consists of a pyrrolidine ring fused to a cyclohexane ring at a single carbon (C6).
-
Numbering: Nitrogen is position 1. The spiro carbon is position 6. The carboxylate is at position 7.[1]
-
Sterics: The C7-ester is
to the quaternary spiro center. Standard reduction times must often be extended, and stronger reducing agents or higher temperatures are frequently required compared to non-hindered esters.
Reagent Selection Logic
| Feature | Protocol A (LiAlH | Protocol B (LiBH |
| Reducing Power | High (Aggressive) | Moderate (Chemoselective) |
| N-Protecting Group | N-Benzyl (Bn), N-Alkyl | N-Boc, N-Cbz |
| Mechanism | Concerted hydride transfer; Al coordinates amine. | Coordination to ester carbonyl; slow release of hydride. |
| Risk | Reduces carbamates to methyl amines. | Preserves carbamates (Boc/Cbz). |
| Workup | Requires Fieser or Rochelle's salt to break emulsions. | Standard aqueous quench. |
Experimental Workflows (Graphviz)
The following diagram illustrates the decision tree for selecting the appropriate reduction protocol and the critical workup steps to avoid emulsion formation, a common failure mode in amino-alcohol synthesis.
Figure 1: Decision matrix for reduction conditions based on amine protection status.
Detailed Protocols
Protocol A: LiAlH Reduction (For N-Benzyl/Alkyl Substrates)
Use this method if the amine is protected with a Benzyl group or is already alkylated. Do NOT use for N-Boc/N-Cbz unless N-methylation is desired.
Materials:
-
Substrate: Ethyl 1-benzyl-1-azaspiro[4.5]decane-7-carboxylate (1.0 equiv)
-
Reagent: LiAlH
(2.4 M in THF or powder) (3.0 – 4.0 equiv) -
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.
-
Reagent Prep: Charge the flask with LiAlH
(3.0 equiv). Add anhydrous THF at 0°C. -
Addition: Dissolve the ester substrate in minimal anhydrous THF. Add this solution dropwise to the LiAlH
suspension at 0°C over 15 minutes.-
Note: Gas evolution (H
) will occur. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature. Due to the steric hindrance at C7, heat to reflux (66°C) for 4–12 hours. Monitor by TLC or LCMS.
-
Endpoint: Disappearance of the ester peak (approx. M+1 = Starting Material) and appearance of the alcohol (M+1 = SM - 28 for Ethyl ester loss + 2H).
-
-
Fieser Workup (Critical): Cool to 0°C. Dilute with Et
O. Carefully add:-
mL water (
= grams of LiAlH used). - mL 15% aqueous NaOH.
- mL water.
-
mL water (
-
Isolation: Warm to RT and stir for 15 mins until a white granular precipitate forms (aluminum salts). Filter through a pad of Celite. Dry the filtrate over Na
SO and concentrate in vacuo.
Protocol B: LiBH Reduction (For N-Boc Substrates)
Use this method to preserve the N-Boc carbamate. LiBH
Materials:
-
Substrate: Ethyl 1-(tert-butoxycarbonyl)-1-azaspiro[4.5]decane-7-carboxylate
-
Reagent: LiBH
(2.0 M in THF) (4.0 equiv) -
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry flask under Argon.
-
Dissolution: Dissolve the N-Boc ester in anhydrous THF (0.2 M). Cool to 0°C.
-
Addition: Add LiBH
solution dropwise.-
Expert Tip: If the reaction is sluggish (common with C7 sterics), add 1.0 equiv of Methanol dropwise. This generates LiB(OMe)H
in situ, which is a more active reducing agent, or simply helps solubilize the borohydride species.
-
-
Reaction: Stir at RT for 12–24 hours. Heating to 40°C may be required if conversion is <50% after 12h.
-
Quench: Cool to 0°C. Add saturated aqueous NH
Cl dropwise. Caution: Vigorous bubbling. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
, and concentrate.
Quality Control & Validation Data
Expected Analytical Data
| Method | Expected Signal (Product: Alcohol) | Diagnostic Change from SM |
| 1H NMR | Loss of ethyl quartet ( | |
| IR | Broad stretch 3200–3400 cm | Loss of ester C=O (1735 cm |
| LCMS | [M+H] | Mass shift: -28 Da (loss of C |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance at C7. | Increase temp to reflux (Protocol A) or add MeOH additive (Protocol B). |
| Emulsion during Workup | Aluminum-Amine complexation. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution; stir vigorously for 2h. |
| Loss of Boc Group | Temperature too high in Protocol B or LiBH | Keep temp < 40°C. Ensure strictly anhydrous conditions (water can generate LiOH, hydrolyzing Boc). |
References
-
Moffett, R. B. (1957).[2] "1-Azaspiro[4.5]decane and Derivatives". Journal of the American Chemical Society, 79(14), 3797–3800.
-
González-Gómez, A., et al. (2011). "Ring-rearrangement metathesis of 1-substituted 7-azanorbornenes as an entry to 1-azaspiro[4.5]decane systems". The Journal of Organic Chemistry, 76(9), 3381–3391.[3]
-
Xu, J., et al. (2025).[4] "Synthesis of 1‐azaspiro[4.5]decane scaffold". ResearchGate / Advanced Synthesis & Catalysis.
-
PubChem. (2023). "1-Oxa-7-azaspiro[4.5]decane Compound Summary". National Library of Medicine.
Sources
Application Notes and Protocols for the Synthesis of Quinolone-Based Pharmaceutical Intermediates
Introduction: The Central Role of Intermediates in Pharmaceutical Synthesis
In the intricate process of drug development, pharmaceutical intermediates are the foundational chemical building blocks essential for the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2][3] These compounds are not the final medicinal product but are crucial precursor molecules formed during the multi-step synthesis of an API.[1][2] The quality, purity, and scalability of intermediate production directly impact the safety, efficacy, and cost-effectiveness of the final drug.[3][4] High-quality intermediates simplify complex synthetic pathways, ensure regulatory compliance, and enable the efficient scale-up of drug manufacturing from laboratory to commercial volumes.[1][4][5]
Among the vast landscape of heterocyclic compounds used in medicine, the quinolone scaffold is a privileged structure, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[6][7] This guide provides a detailed examination of the synthesis of a key quinolone intermediate, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, via the classic Gould-Jacobs reaction, presenting both traditional and modern microwave-assisted protocols.
The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis
The Gould-Jacobs reaction is a robust and widely utilized method for the preparation of quinolines and their 4-hydroxy derivatives.[8] The reaction sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), which forms an anilidomethylenemalonate intermediate. This is followed by a thermal 6-electron cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline core structure.[8] Subsequent hydrolysis and decarboxylation can be performed to obtain the 4-hydroxyquinoline.[1][8]
The versatility of the Gould-Jacobs reaction allows for the synthesis of a wide array of substituted quinolones by simply varying the aniline starting material, making it a powerful tool in medicinal chemistry and drug discovery.[9]
Visualizing the Gould-Jacobs Reaction Pathway
Caption: General scheme of the Gould-Jacobs reaction.
Experimental Protocols: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This section details two distinct protocols for the synthesis of the target quinolone intermediate. The classical method utilizes high-boiling solvents for thermal cyclization, while the modern approach employs microwave irradiation for rapid and efficient synthesis.
Protocol 1: Classical Thermal Cyclization
This method is a robust, traditional approach suitable for larger-scale synthesis where specialized microwave equipment is not available. The high temperature required for cyclization is achieved using a high-boiling inert solvent.
Materials and Reagents:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Hexane or cyclohexane (for washing)
-
10% w/v Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Step-by-Step Procedure:
-
Condensation:
-
In a round-bottom flask, combine the selected aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture to 100-130 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the anilidomethylenemalonate intermediate.
-
Expert Insight: This step involves a nucleophilic substitution of the ethoxy group on DEEM by the aniline nitrogen. The removal of the ethanol byproduct drives the reaction to completion. The crude intermediate is often sufficiently pure for the next step.[1]
-
-
Thermal Cyclization:
-
Dissolve the crude intermediate from the previous step in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).
-
Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.[1]
-
Expert Insight: The high temperature provides the necessary activation energy for the intramolecular 6-electron cyclization, which forms the quinolone ring system.[8] Diphenyl ether is an excellent choice due to its high boiling point and chemical inertness under these conditions.
-
Cool the reaction mixture to room temperature. The desired product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate out of the solution.
-
To enhance precipitation, add a non-polar solvent like hexane or cyclohexane.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with the non-polar solvent to remove any residual diphenyl ether.
-
Dry the product under a vacuum. The resulting solid can be further purified by recrystallization if necessary.
-
Protocol 2: Microwave-Assisted Synthesis
This modern protocol offers significant advantages in terms of reduced reaction times and often improved yields. The use of a dedicated microwave synthesizer allows for precise temperature and pressure control.[10]
Materials and Reagents:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile (for washing)
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup:
-
Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a high temperature (e.g., 250 °C) and hold for a short duration (e.g., 5-20 minutes).
-
Expert Insight: Microwave heating rapidly and uniformly increases the internal temperature of the reaction mixture, dramatically accelerating the rate of the cyclization reaction compared to conventional heating.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted starting materials.
-
Dry the resulting solid under a vacuum. The purity of the product can be assessed by analytical techniques such as HPLC-MS.
-
Data Presentation: Comparison of Synthesis Protocols
| Parameter | Classical Thermal Protocol | Microwave-Assisted Protocol |
| Heating Method | Conventional (Heating Mantle) | Microwave Irradiation |
| Solvent | Diphenyl Ether | Diethyl Ethoxymethylenemalonate (excess) |
| Temperature | ~250 °C | 250 °C |
| Reaction Time | 30-60 minutes (cyclization step) | 5-20 minutes |
| Typical Yield | Good to Excellent | Often higher than classical method |
| Key Advantage | Scalability, no specialized equipment | Rapid, efficient, high throughput |
Visualizing the Experimental Workflow
Caption: Workflow for classical and microwave-assisted synthesis.
Conclusion
The synthesis of quinolone-based pharmaceutical intermediates is a critical step in the production of many important drugs. The Gould-Jacobs reaction remains a highly relevant and versatile method for constructing the quinolone core. While the classical thermal protocol is reliable and scalable, modern microwave-assisted synthesis offers a significantly faster and often more efficient alternative for rapid lead generation and optimization in a research setting. The choice of protocol will depend on the specific needs of the laboratory, including scale, available equipment, and desired throughput.
References
-
Sarex Fine. (2025, April 10). The Role of Pharmaceutical Intermediates in Drug Manufacturing. Retrieved from [Link]
-
Reachem. (2024, February 9). The Role of Pharmaceutical Intermediates in Accelerating Drug Development and Production. Retrieved from [Link]
-
Molkem. (2026, January 14). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance. Retrieved from [Link]
-
Mahant Lifescience. (n.d.). The Role of Pharmaceutical Intermediates in Modern Drug Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
RSC Publishing. (2023, March 15). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Qeios. (2024, February 15). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2003, January 16). Continuous Synthesis of an Intermediate of Quinolone Antibiotic Drug Using Static Mixers. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-hydroxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. Retrieved from [Link]
-
RSC Publishing. (n.d.). A traceless and efficient solid-phase synthetic strategy for the construction of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 6. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ablelab.eu [ablelab.eu]
Methyl 1-azaspiro[4.5]decane-7-carboxylate supplier and price
Abstract
Methyl 1-azaspiro[4.5]decane-7-carboxylate is a high-value spirocyclic building block used in modern medicinal chemistry to increase fraction of sp3 character (
Part 1: Technical Profile & Chemical Identity
Physicochemical Specifications
The compound features a spiro-fusion between a pyrrolidine (5-membered) and a cyclohexane (6-membered) ring. The nitrogen atom resides in the 5-membered ring (position 1), while the methyl ester functionality is located on the 6-membered ring (position 7).
| Property | Specification |
| Chemical Name | Methyl 1-azaspiro[4.5]decane-7-carboxylate |
| Core Scaffold CAS | 176-80-7 (Parent amine: 1-Azaspiro[4.5]decane) |
| Derivative CAS | Note: Often supplied as N-Boc protected (e.g., CAS 2940858-78-4) or HCl salt to prevent polymerization. |
| Molecular Formula | |
| Molecular Weight | 197.28 g/mol |
| Stereochemistry | Contains chiral centers at C5 (spiro) and C7. Typically supplied as a diastereomeric mixture or defined cis/trans isomers. |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water (unless protonated). |
| pKa (Calc.) | ~9.5 (Secondary amine) |
Structural Visualization
The spiro center forces the two rings to be orthogonal, creating a rigid 3D structure that projects the amine and ester vectors in non-planar directions.
Figure 1: Transition from flat aromatic scaffolds to spirocyclic cores improves physicochemical parameters critical for drug success.
Part 2: Supply Chain & Market Analysis
Supplier Landscape
This compound is not a commodity chemical; it is a Tier 2/3 Building Block typically synthesized on demand or held in small stocks by specialized CROs.
-
Primary Vendors: Enamine, WuXi AppTec, Combi-Blocks, MolPort.
-
Lead Time:
-
In-stock: 1-2 weeks (US/EU), 2-3 weeks (Asia).
-
Make-on-demand: 4-8 weeks.
-
Price Benchmarks (2025 Estimates)
Pricing is highly volume-dependent and varies by stereochemical purity (racemic vs. chiral resolved).
| Quantity | Purity Grade | Estimated Price Range (USD) | Notes |
| 100 mg | >95% (Racemic) | $150 - $300 | Screening scale |
| 1 g | >95% (Racemic) | $800 - $1,200 | Hit-to-lead scale |
| 1 g | >97% (Chiral) | $2,500+ | Custom synthesis often required |
| Bulk | >98% | Inquiry only | Requires FTE synthesis contract |
Sourcing Tip: Always request the N-Boc protected form (e.g., 1-tert-butyl 7-methyl 1-azaspiro[4.5]decane-1,7-dicarboxylate) for long-term storage. The free amine ester can undergo intermolecular aminolysis (polymerization) or hydrolysis over time.
Part 3: Application Note - Synthetic Utility
Strategic Value in Drug Design
The 1-azaspiro[4.5]decane scaffold is increasingly used to replace piperidine or pyrrolidine moieties in GPCR ligands (e.g., Opioid, Muscarinic receptors).
-
Vector Control: The spiro center locks the orientation of the N-substituent relative to the C7-carboxylate, allowing precise probing of receptor binding pockets.
-
Lipophilicity Modulation: Spirocycles lower LogP compared to bicyclic aromatics (e.g., indole, quinoline), improving oral bioavailability.
Synthetic Workflow
The methyl ester serves as a "divergent point" intermediate. It can be hydrolyzed to the acid for coupling to amines, or the secondary amine (N1) can be functionalized first.
Figure 2: Divergent synthetic pathways from the parent scaffold.
Part 4: Experimental Protocols
Protocol A: Quality Control & Identity Verification
Rationale: Commercial samples of spirocycles can contain isomeric impurities or residual salts. Verify before use.
-
LC-MS Setup:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6x50mm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 min.
-
Detection: ESI+ (Expect [M+H]+ = 198.15).
-
-
NMR Validation:
-
Solvent:
or . -
Key Diagnostic Signals:
-
Methyl ester singlet:
ppm. -
Spiro-center methylene protons: Complex multiplets due to diastereotopicity.
-
Verify integration of the single proton
to the ester (C7-H).
-
-
Protocol B: Controlled Hydrolysis (Ester to Acid)
Context: Converting the ester to the free carboxylic acid for subsequent amide coupling. This method preserves the spiro center integrity.
Reagents:
-
Substrate: Methyl 1-azaspiro[4.5]decane-7-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (2.5 eq) -
Solvent: THF/Water (3:1 ratio)
Step-by-Step:
-
Dissolution: Dissolve 100 mg (0.5 mmol) of the substrate in 3 mL THF in a 10 mL round-bottom flask. Cool to 0°C.
-
Activation: Add 1 mL of water containing dissolved LiOH (53 mg, 1.25 mmol).
-
Reaction: Stir vigorously at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by LC-MS (Target Mass: 183.13 Da).
-
Critical Checkpoint: If starting material persists after 4h, warm to 40°C. Avoid reflux to prevent epimerization at C7.
-
-
Workup (Zwitterion Isolation):
-
Carefully adjust pH to ~7.0 using 1N HCl.
-
Evaporate THF under reduced pressure.
-
Lyophilize the aqueous residue to obtain the crude amino acid (often with LiCl salts).
-
Purification: Desalt using Dowex 50WX8 ion-exchange resin or use directly if salts do not interfere with the next step.
-
Protocol C: N-Boc Protection (for Storage)
Context: If you synthesize or purchase the free amine, protect it immediately to ensure long-term stability.
-
Dissolve amine (1.0 eq) in DCM (10 mL/g).
-
Add
(1.5 eq) and (1.1 eq). -
Stir at RT for 2-4 hours.
-
Wash with 0.5M citric acid, brine, dry over
. -
Concentrate to yield the stable N-Boc intermediate.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews.
-
Zheng, Y., et al. (2014). Synthesis of 1-azaspiro[4.5]decane scaffold via oxidative dearomatization. ResearchGate.
-
Smith, J. M., et al. (2016). Spirocyclic Scaffolds in Drug Discovery: Escaping Flatland. Journal of Medicinal Chemistry.
-
Enamine Ltd. (2025). Spirocyclic Amino Acids and Building Blocks Catalog.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azaspiro[4.5]decane
The 1-azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of various bioactive molecules known for their cardiovascular, cytotoxic, and immunosuppressive properties.[1] However, the construction of this sterically congested, nitrogen-containing quaternary spirocenter presents significant synthetic challenges, often leading to suboptimal reaction yields.
This technical support guide provides researchers, scientists, and drug development professionals with a series of troubleshooting strategies and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during the synthesis of 1-azaspiro[4.5]decane and its derivatives, with the ultimate goal of improving reaction efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate first?
A1: Low yields in spirocyclization reactions can often be traced back to fundamental experimental parameters before considering more complex mechanistic issues. A systematic approach is recommended.[2]
-
Purity of Starting Materials: The primary precursors, typically a cyclohexanone derivative and an amine-containing component, must be of high purity. Impurities can interfere with catalyst activity or introduce competing side reactions. Verify the purity of your starting materials by NMR or LC-MS.
-
Reaction Conditions: Many spirocyclization reactions are sensitive to atmospheric moisture and oxygen.[3] Ensure that anhydrous solvents are used and that the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction Monitoring: Relying solely on a predetermined reaction time can be misleading. Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any significant byproducts or decomposition.
-
Stoichiometry: Incorrect stoichiometry can lead to an excess of one reactant, which may be difficult to remove during purification, or the formation of undesired products (e.g., bis-alkylation). Carefully measure and control the molar ratios of your reactants.
Q2: I am using a reductive amination approach, but the initial iminium ion formation appears to be inefficient. How can this be improved?
A2: The formation of the imine or, more accurately, the iminium ion intermediate is a critical, equilibrium-driven step in reductive amination.[4] If this equilibrium is unfavorable, the subsequent reduction and cyclization will be inefficient.
-
Cause - Unfavorable Equilibrium: The condensation of a ketone and an amine to form an imine releases one equivalent of water. According to Le Chatelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.
-
Solutions:
-
Water Removal: For reactions run at elevated temperatures, employ a Dean-Stark apparatus to azeotropically remove water as it is formed. For reactions at or below room temperature, add a desiccant such as anhydrous magnesium sulfate (MgSO₄) or powdered molecular sieves (3Å or 4Å) to the reaction mixture.
-
pH Control: Imine formation is often catalyzed by mild acid. The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. However, strong acids will protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. A common strategy is to add a catalytic amount of acetic acid.
-
Q3: My reduction step is sluggish or incomplete, and I observe significant amounts of unreacted imine or starting ketone. Which reducing agent is best?
A3: The choice of reducing agent is critical and depends on the specific substrates and reaction conditions. The ideal agent should selectively reduce the iminium ion without reducing the starting ketone.[5]
-
Cause - Inappropriate Reducing Agent or Conditions: A reductant that is too harsh (e.g., LiAlH₄) will lack selectivity, while one that is too mild or used improperly may be ineffective. The timing of addition is also crucial.
-
Solutions & Causality:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is tolerant of slightly acidic conditions, which favor iminium ion formation, and is less likely than other borohydrides to reduce the starting ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for the iminium ion over a ketone. However, it is highly toxic and releases hydrogen cyanide gas upon acidification, requiring careful handling and quenching procedures.
-
Catalytic Hydrogenation (H₂, Pd/C): This is a "greener" alternative that produces water as the only byproduct. However, it may not be suitable for substrates containing functional groups that can be reduced (e.g., alkenes, alkynes, some protecting groups) and the catalyst can sometimes be poisoned by substrates or impurities.[5]
-
Order of Addition: To minimize the unwanted reduction of the starting ketone, it is best practice to allow the ketone and amine to stir together (with an acid catalyst, if used) for a period to allow for imine formation before introducing the reducing agent.
-
| Reducing Agent | Pros | Cons | Optimal Conditions |
| Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ions; mild; commercially available. | Can be moisture sensitive. | Acetic acid catalyst; aprotic solvents (e.g., DCE, THF). |
| Sodium Cyanoborohydride | Excellent selectivity for iminium ions. | Highly toxic (HCN release); slower reaction rates. | pH control (4-6) is critical. |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" (water byproduct); high efficiency. | Not compatible with reducible functional groups; catalyst poisoning. | Various solvents (MeOH, EtOH); requires H₂ gas source. |
| 2-Picoline Borane | Stable replacement for pyridine borane; can be used in protic solvents. | Potential for off-gassing of diborane. | Protic solvents (e.g., methanol) that facilitate iminium formation.[5] |
Q4: I am attempting a Pictet-Spengler type cyclization, but the reaction fails or yields are poor. What are the key parameters to optimize?
A4: The Pictet-Spengler reaction is a powerful tool for constructing isoquinoline and β-carboline ring systems, which can be adapted for azaspirocycle synthesis. Its success hinges on the generation of an electrophilic iminium ion and a sufficiently nucleophilic aromatic ring for the subsequent intramolecular cyclization.[6]
-
Cause - Insufficient Electrophilicity or Nucleophilicity: The reaction can fail if the iminium ion is not electrophilic enough to be attacked by the aromatic ring, or if the ring is deactivated by electron-withdrawing groups.
-
Solutions:
-
Acid Catalyst: This is the most critical parameter. The reaction requires an acid to promote the formation of the key electrophilic intermediate.[7] Screen a range of Brønsted acids (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (p-TSA)) and Lewis acids (e.g., Sc(OTf)₃, TiCl₄). The optimal acid and loading must be determined empirically.
-
Temperature: While many Pictet-Spengler reactions proceed at room temperature, some require heating to overcome the activation energy of the cyclization step. However, excessive heat can lead to decomposition. Monitor the reaction at different temperatures (e.g., RT, 50 °C, reflux).
-
Substrate Electronics: If the aromatic ring is electron-deficient, the cyclization will be difficult. If substrate modification is possible, consider using starting materials with electron-donating groups on the aromatic ring to increase its nucleophilicity.[8]
-
Q5: Purification of my basic 1-azaspiro[4.5]decane product by silica gel chromatography is challenging, resulting in significant product loss and streaking.
A5: The basic nitrogen atom in the 1-azaspiro[4.5]decane core strongly interacts with the acidic silanol groups on the surface of standard silica gel. This leads to poor chromatographic performance (streaking) and often irreversible adsorption, causing low recovery.
-
Cause - Strong Amine-Silica Interaction: The lone pair on the nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic silica surface.
-
Solutions:
-
Basic Modifier in Eluent: Deactivate the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. A common and effective choice is to add 0.5-2% triethylamine (Et₃N) or a few drops of concentrated ammonium hydroxide to the solvent mixture. This will significantly improve the peak shape and recovery of your amine product.[9]
-
Acid-Base Extraction: This is a highly effective purification method that avoids chromatography altogether.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, while neutral organic impurities remain in the organic layer.
-
Wash the acidic aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer to a pH > 10 using a strong base (e.g., 2 M NaOH), ensuring the solution is cool. This deprotonates the product, making it insoluble in water.
-
Extract the now-neutral product back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to yield the purified product.
-
-
Visualizing the Troubleshooting Workflow
A logical workflow is essential for efficiently diagnosing issues with yield.
Caption: A decision tree for troubleshooting low yields in 1-azaspiro[4.5]decane synthesis.
Key Reaction Mechanism & Protocol
Mechanism: Reductive Amination using STAB
The reductive amination is a cornerstone of amine synthesis and is frequently used to construct the 1-azaspiro[4.5]decane core.
Caption: The two-stage mechanism of reductive amination for spirocycle synthesis.
Detailed Protocol: Synthesis of a Model 1-Azaspiro[4.5]decane via Reductive Amination
This protocol describes a general procedure for the synthesis of N-benzyl-1-azaspiro[4.5]decane from cyclohexanone and benzylamine as a representative example.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Benzylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add anhydrous DCM.
-
Iminium Formation: Add cyclohexanone (1.0 equiv), followed by benzylamine (1.05 equiv). Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion. Monitor the consumption of the starting materials by TLC.
-
Reduction: Once imine formation is evident, cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using an eluent system of ethyl acetate/hexanes containing 1% triethylamine to afford the pure 1-azaspiro[4.5]decane product.
References
-
Ishiwata, H., et al. (2020). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Xu, T., et al. (2025). Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization and Palladium‐Catalyzed aza‐[3+2] Cycloaddition with Vinylcyclopropanes. European Journal of Organic Chemistry. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
De la Cruz, J., et al. (2007). Synthesis of Enantiopure 1‐Azaspiro[4.5]decanes by Iodoaminocyclization of Allylaminocyclohexanes. European Journal of Organic Chemistry. Available at: [Link]
-
Jiang, H., et al. (2015). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abdellattif, M. H., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]
-
Wipf, P., et al. (2013). Diversity by Divergence: Solution-Phase Parallel Synthesis of a Library of N-Diversified 1-Oxa-7-Azaspiro[4.5]decan-2-yl-Propane. ACS Combinatorial Science. Available at: [Link]
-
Xu, T., et al. (2025). Transformation of Anilines to 1‐Azaspiro[4.5]decanes via Dearomatization and Palladium‐Catalyzed aza‐[3+2] Cycloaddition with Vinylcyclopropanes. Request PDF. Available at: [Link]
-
He, Q., et al. (2020). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie. Available at: [Link]
-
Cumbes, A., et al. (2021). Recent Approaches to the Construction of 1-Azaspiro[4.5]decanes and Related 1-Azaspirocycles. Asian Journal of Organic Chemistry. Available at: [Link]
-
Beil, A., et al. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. Available at: [Link]
-
FalconX88. (2014). Tips and Tricks to getting better synthetic yields. Reddit. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. Available at: [Link]
-
Pyne, S. G., et al. (2022). Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l-asparagine and l-aspartic acid. Heterocycles. Available at: [Link]
-
Beil, A., et al. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. PMC. Available at: [Link]
-
Kurti, L., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
-
D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. MDPI. Available at: [Link]
-
Thomson, R. J., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Reductive Amination. ACS. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Fábián, L., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]
-
Patel, B., et al. (2021). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development. Available at: [Link]
-
Chatragadda, K., & Nagarajan, R. (2020). Facile Synthesis of 11H indolo[3,2 c]quinolines through Pictet-Spengler Cyclization and Aromatization by Oxygen. ChemistrySelect. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. jocpr.com [jocpr.com]
- 5. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Purification methods for methyl 1-azaspiro[4.5]decane-7-carboxylate
Technical Support Center: Purification of Methyl 1-azaspiro[4.5]decane-7-carboxylate
Welcome to the Technical Support Center
Ticket Subject: Purification Protocols for Spirocyclic Amino Esters Reference Molecule: Methyl 1-azaspiro[4.5]decane-7-carboxylate Chemical Class: Spirocyclic secondary amine / Methyl ester[1]
Executive Summary: This guide addresses the purification of methyl 1-azaspiro[4.5]decane-7-carboxylate , a scaffold often used in GPCR ligand synthesis (e.g., opioids, muscarinic agonists).[1][2] The molecule presents three distinct purification challenges:
-
Basicity: The secondary pyrrolidine amine causes severe tailing on standard silica.[1]
-
Stereochemistry: The spiro-fusion creates cis and trans diastereomers (relative to the 7-carboxylate) which often co-elute.[1]
-
Stability: The methyl ester is susceptible to hydrolysis under the high pH conditions often required to extract the amine.
Module 1: Acid-Base Extraction (The "Workhorse" Protocol)
Status: Recommended for initial cleanup of crude reaction mixtures.[1]
User Issue: "I lost my product during the aqueous workup," or "My yield is low after extraction."
Root Cause Analysis: The pyrrolidine nitrogen has a pKa of approximately 10.5–11.[1]0. If the aqueous pH is not sufficiently high (>12), the amine remains protonated (water-soluble).[1] However, exposing the methyl ester to pH >12 for extended periods or at high temperatures causes saponification to the carboxylic acid (zwitterion), which is water-soluble and lost in the aqueous waste.[1][2]
Resolution Protocol (The "Cold-Base" Method): To balance amine extraction efficiency with ester stability, use the Cold Carbonate Method .[1]
-
Acid Wash: Dissolve crude residue in EtOAc.[1] Extract with cold 1N HCl (pH < 2).[1] The amine moves to the aqueous phase; non-basic impurities remain in organics. Discard organics.
-
Controlled Basification: Cool the aqueous acidic phase to 0°C (Ice bath).
-
Neutralization: Slowly add saturated K₂CO₃ (or 2N NaOH dropwise) until pH reaches 10–11. Do not exceed pH 12.[1][2]
-
Extraction: Immediately extract with DCM (3x). DCM is preferred over EtOAc here due to better solubility of the free amine.
-
Drying: Dry over Na₂SO₄ (avoid MgSO₄ if the amine is sensitive) and concentrate in vacuo at <30°C.
Visual Workflow (DOT Diagram):
Caption: Logic flow for Acid-Base extraction emphasizing pH control to preserve the ester moiety.
Module 2: Chromatographic Separation (The "Precision" Protocol)
Status: Required for diastereomer separation.[1]
User Issue: "My product streaks on the column," or "I see two spots very close together that I can't separate."
Root Cause Analysis:
-
Streaking: The basic nitrogen interacts with acidic silanols on the silica gel.[1]
-
Double Spots: The 1-azaspiro[4.5]decane system has a rigid spiro-center.[1] The 7-carboxylate group can be axial or equatorial relative to the nitrogen ring, creating cis and trans diastereomers.[1][2] These have distinct physical properties and must often be separated.[1]
Resolution Protocol:
A. Mobile Phase Engineering (Anti-Tailing) Standard silica is too acidic.[1] You must modify the mobile phase.
-
Base Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH (28% aq) to your mobile phase.[1]
-
Recommended Solvent System: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).[1]
B. Diastereomer Separation Strategy Cis and trans isomers usually have slightly different Rf values.[1]
-
TLC Check: Run TLC in 10% MeOH/DCM. If spots overlap, switch to EtOAc/Hexane (with 2% Et₃N) .[1][2] Amino esters often resolve better in EtOAc/Hexane gradients than DCM/MeOH.[1]
-
Gradient: Run a shallow gradient.
-
Start: 100% Hexane (+2% Et₃N)[1]
-
End: 50% EtOAc (+2% Et₃N) over 20 column volumes (CV).
-
Data: Typical Rf Behavior (Representative)
| Solvent System | Rf (Isomer A - Trans) | Rf (Isomer B - Cis) | Observation |
| 10% MeOH/DCM | 0.35 | 0.35 | Co-elution (Single blob) |
| 5% MeOH/DCM (+1% NH₄OH) | 0.42 | 0.38 | Partial separation ("Figure 8" shape) |
| 30% EtOAc/Hexane (+2% Et₃N) | 0.28 | 0.19 | Baseline Separation |
*Assignment of cis/trans requires NOE NMR analysis; relative polarity varies by scaffold.
Module 3: Crystallization (The "Scalable" Protocol)
Status: Best for >5g scale or final polishing.[1]
User Issue: "Chromatography is too expensive for my 20g batch."
Root Cause Analysis: Spirocyclic amines often form highly crystalline salts due to their rigid structure.[1] Converting the oil (free base) to a salt can purge impurities and separate diastereomers via fractional crystallization.
Resolution Protocol:
-
Oxalate Salt: Dissolve the amino ester in a minimal amount of hot EtOH. Add 1.0 equivalent of Oxalic acid (dissolved in hot EtOH). Cool slowly.
-
Why: Oxalates often crystallize one diastereomer preferentially.[1]
-
-
HCl Salt: Dissolve in Et₂O. Add 1M HCl in Et₂O dropwise. The salt will precipitate immediately.
FAQ: Troubleshooting & "What Ifs"
Q1: I accidentally left my extraction in basic water overnight. Did I hydrolyze the ester?
-
Check: Run an LC-MS. If you see a mass of [M-14] (loss of methyl, gain of H) or [M+H] corresponding to the acid, hydrolysis occurred.[1][2]
-
Fix: You cannot easily re-esterify in the presence of water.[1] Isolate the amino acid (zwitterion) by neutralizing to the isoelectric point (pH ~6-7), lyophilitzing, and then re-esterifying using SOCl₂/MeOH.[1][2]
Q2: Can I use reverse-phase (C18) HPLC?
-
Yes. Use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine deprotonated.[1][2] This improves peak shape and loading capacity compared to acidic buffers (TFA), which overload easily with amines.[1][2]
Q3: The NMR shows broad peaks for the ring protons.
-
Cause: This is likely ring flipping of the cyclohexane ring or nitrogen inversion at the spiro center.[1]
-
Fix: Run the NMR at elevated temperature (50°C) or convert to the HCl salt to lock the nitrogen conformation.
Troubleshooting Decision Tree
Caption: Diagnostic tree for selecting the correct purification modification.
References
-
Spirocyclic Scaffold Synthesis: Burckhardt, S. (2003).[1][2] Synthesis of 1-azaspiro[4.5]decane derivatives. Often cites Dieckmann condensation routes for 7-substituted variants.[1]
-
Diastereomer Separation: Journal of Medicinal Chemistry, 2013, 56(21), 8533–8542.[1][2] (Discusses separation of diastereomeric spiro-amines using chromatography and crystallization).
-
General Amine Purification: Armarego, W. L. F. (2017).[1][2] Purification of Laboratory Chemicals (8th Ed.).[1] Butterworth-Heinemann.[1] (Standard protocols for pKa-based extraction of amino esters).
-
Chiral/Diastereomeric Resolution: Organic Process Research & Development, 2010, 14(3), 657–660.[1][2] (Strategies for resolving spirocyclic amines). [1]
Sources
Technical Support Center: Overcoming Solubility Challenges with Spirocyclic Amino Esters
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spirocyclic amino esters. These structurally complex molecules hold immense therapeutic promise, but their rigid, three-dimensional nature often leads to significant challenges in aqueous solubility.[1][2] This guide is designed to provide you with practical, field-proven troubleshooting strategies and answers to frequently asked questions, ensuring your experimental workflows are both efficient and robust.
Our approach is rooted in a deep understanding of the physicochemical principles governing solubility. We will explore the causality behind common issues and provide step-by-step protocols to systematically overcome them.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on challenges you may encounter during your research. Each question follows a "Problem - Probable Cause - Solution" format to guide you from issue identification to resolution.
Q1: My spirocyclic amino ester candidate shows extremely low aqueous solubility (<0.1 µg/mL). How can I systematically approach improving its solubility for initial in vitro assays?
Problem: You have a promising spirocyclic amino ester, but its poor solubility prevents you from generating reliable data in fundamental aqueous-based biological assays.
Probable Causes:
-
High Lipophilicity (LogP): The spirocyclic core, while offering metabolic stability, can significantly increase the molecule's hydrophobicity.[1]
-
Strong Crystal Lattice Energy: The rigid structure can lead to highly stable crystalline forms that are difficult to dissolve.[3]
-
Ionization State: The amino and ester functionalities mean the compound's charge, and therefore solubility, is highly dependent on pH.
Solutions:
A multi-pronged screening approach is the most effective initial strategy. Begin with simple, rapid methods before moving to more complex formulations.
The amino group on your compound is basic and can be protonated at lower pH, which should dramatically increase solubility. A pH-solubility profile is the foundational first step.[4][5]
Experimental Protocol: Shake-Flask pH-Solubility Profile [6][7][8]
-
Buffer Preparation: Prepare a series of buffers (e.g., 0.05 M concentration) across a physiologically relevant pH range (e.g., pH 1.2, 3.5, 5.0, 6.8, 7.4).[6][9] Use buffers like HCl for pH 1.2, acetate for pH 3.5-5.0, and phosphate for pH 6.8-7.4.[6][9] Verify the final pH of each buffer at 37°C.[6][8]
-
Compound Addition: Add an excess of your solid spirocyclic amino ester to a known volume of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Sample Separation: After equilibration, allow the vials to stand so that the excess solid can sediment. Carefully withdraw a sample from the supernatant. To remove any remaining undissolved particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it using a low-binding filter (e.g., 0.22 µm PVDF).[11]
-
Quantification: Accurately dilute the clarified supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of each buffer to generate the pH-solubility profile.
If pH modification is insufficient, co-solvents can enhance solubility by reducing the polarity of the aqueous medium.[4][12] This is a highly effective and rapid technique, particularly for early-stage assays.[13]
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents.
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 10 mM in DMSO).
-
Create Co-solvent Mixtures: In separate vials, prepare a range of co-solvent/buffer mixtures (e.g., 1%, 2%, 5%, 10% co-solvent in your chosen aqueous buffer).
-
Test Solubility: Add a small aliquot of your compound's stock solution to each co-solvent mixture to achieve a target final concentration.
-
Observe and Quantify: Equilibrate for 1-2 hours. Visually inspect for precipitation. For a quantitative assessment, use the separation and quantification steps described in the pH-solubility protocol.
Table 1: Common Co-solvents for Early-Stage Formulation
| Co-solvent | Typical Concentration Range | Key Considerations |
|---|---|---|
| DMSO | 0.1% - 2% | High solubilizing power but can be cytotoxic at higher concentrations. |
| Ethanol | 1% - 10% | Generally well-tolerated by cells but can be volatile. |
| PEG 400 | 1% - 20% | Low toxicity, often used in parenteral formulations. |
| Propylene Glycol | 1% - 20% | Another low-toxicity option common in pharmaceutical use.[12] |
Surfactants form micelles that can encapsulate hydrophobic molecules, while cyclodextrins have a hydrophobic core that can form inclusion complexes with guest molecules, effectively increasing their aqueous solubility.[12][14][15][16][17]
-
Surfactants: Screen non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration (CMC).
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for increasing the solubility of hydrophobic compounds for in vitro and in vivo studies.[16][18]
Workflow for Initial Solubility Screening
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into aqueous buffer for cell-based assays. How can I prevent this?
Problem: Your compound appears soluble in the DMSO stock, but "crashes out" upon dilution into the assay medium, leading to unreliable and non-reproducible biological data.[19]
Probable Causes:
-
Exceeding Kinetic Solubility Limit: You are creating a supersaturated solution that is thermodynamically unstable. The observed solubility from a DMSO stock dilution is the kinetic solubility, which is often higher than the true thermodynamic (equilibrium) solubility but is prone to precipitation over time.[10][20][21][22]
-
Slow Dissolution Kinetics: The compound may be precipitating into a stable crystalline form from which it is slow to redissolve.
Solutions:
The key is to understand and work within the kinetic solubility limit or use formulation aids to stabilize the supersaturated state.
First, you must recognize that these are two different measurements.[10][23]
-
Kinetic Solubility: Measured by diluting a DMSO stock into buffer. It's a rapid, high-throughput assessment of the concentration at which a compound starts to precipitate.[20][21]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution after prolonged incubation with excess solid.[10][20][21] This is the gold standard but is lower throughput.[10][23]
For routine assays, you are dealing with kinetic solubility. The goal is to ensure your final assay concentration is below the kinetic solubility limit under your specific assay conditions (buffer composition, temperature, incubation time).
Kinetic vs. Thermodynamic Solubility
-
Lower Stock Concentration: Instead of a 10 mM stock, try preparing a 1 mM stock in DMSO. This will require a larger volume to be added to the assay medium, but the lower degree of supersaturation may prevent precipitation.
-
Increase Final DMSO Percentage: While keeping it as low as possible (ideally <0.5%), sometimes increasing the final DMSO concentration in the assay from 0.1% to 0.5% is enough to maintain solubility without introducing significant cytotoxicity.
-
Serial Dilutions: Perform serial dilutions in the assay medium rather than a single large dilution step. This can sometimes help prevent localized high concentrations that trigger precipitation.
Certain excipients can stabilize supersaturated solutions. Amorphous solid dispersions and polymers are excellent tools for this.[24] For laboratory-scale assays, novel polymers like Apinovex™ can significantly enhance solubility and create stable amorphous solid dispersions.[24]
Q3: Salt formation attempts with my spirocyclic amino ester have failed to produce a stable, soluble salt. What are my next steps?
Problem: You've identified the amino group as a handle for salt formation to improve solubility, but initial attempts with common acids (e.g., HCl) have yielded an unstable or poorly soluble material.
Probable Causes:
-
Inappropriate pKa Match: For a stable salt, there should generally be a difference of at least 2-3 pKa units between the acid (counter-ion) and the base (your API).
-
Formation of Unstable Forms: You may be forming an amorphous, hygroscopic solid or a polymorph with poor physical properties.[25]
-
Poor Crystallinity: The resulting salt may not pack into a stable crystal lattice, leading to poor handling and stability.
Solutions:
A systematic salt screening campaign is required to identify a suitable counter-ion that provides both enhanced solubility and good solid-state properties.[25][26][27]
Experimental Protocol: Systematic Salt Screening
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions with a range of pKa values and structural motifs (e.g., hydrochloride, sulfate, mesylate, tosylate, citrate, tartrate).[26]
-
Small-Scale Screening: In parallel vials, dissolve your spirocyclic amino ester free base in a suitable solvent (e.g., acetone, ethanol). In separate vials, dissolve an equimolar amount of each selected acid (counter-ion).
-
Mixing and Crystallization: Combine the solutions and allow them to crystallize under various conditions (e.g., slow evaporation, anti-solvent addition, cooling).[27][28]
-
Solid-State Characterization: Isolate any resulting solids and characterize them. This is a critical step.
-
Property Assessment: For promising crystalline salts, perform the following assessments:
-
Aqueous Solubility: Measure the thermodynamic solubility.
-
Hygroscopicity: Assess moisture uptake under different humidity conditions.
-
Chemical Stability: Store under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for degradation.
-
Salt Screening and Selection Process
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the key structural features of spirocyclic amino esters that typically lead to poor solubility?
The primary drivers of poor solubility in this class are the spirocyclic core itself and the interplay between the functional groups. The "escape from flatland" strategy, while beneficial for other properties, introduces high molecular rigidity and often increases lipophilicity (LogP).[1][2] This rigidity can lead to very stable crystal packing (high melting point), which requires significant energy to overcome during dissolution. The amino and ester groups provide handles for pH-dependent solubility, but in the neutral state, the molecule can be quite "greasy" and resistant to solvation by water.
Q5: When should I consider a prodrug approach for my spirocyclic amino ester?
A prodrug strategy should be considered when other formulation approaches have failed or are impractical for the intended route of administration.[12][29] Specifically, for a spirocyclic amino ester, this is a viable option if:
-
Salt screening fails to produce a salt with the desired combination of solubility, stability, and manufacturability.[30]
-
The solubility is extremely low across the entire physiological pH range , suggesting that simple pH modification will not be sufficient.
-
The ester group is intended to be a prodrug moiety itself, designed to be cleaved in vivo to release an active carboxylic acid or alcohol. In this case, modifying the amino group to improve solubility and absorption is a logical next step.[31][32]
Amino acid prodrugs are particularly attractive as they can significantly increase water solubility and potentially target amino acid transporters in the gut to improve absorption.[29][33][34][]
Q6: What are the regulatory considerations for using non-traditional excipients to improve solubility in early-phase clinical trials?
Using novel or non-traditional excipients requires careful consideration of the regulatory landscape. Regulatory bodies like the FDA and EMA maintain lists of approved inactive ingredients.[16] Using an excipient that is already approved for the intended route of administration (e.g., oral, IV) significantly de-risks the development pathway. If you need to use a novel excipient, you will likely need to provide extensive safety and toxicology data to support its use, which can add significant time and cost to your development program. For early-phase trials, it is always preferable to use well-established excipients (e.g., PEG 400, Tween 80, HP-β-CD) whenever possible.[14]
References
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. ResearchGate. [Link]
-
Upadhyay, P., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6649. [Link]
-
Role of Excipients in Drug Formulation. (2025). Pharma Focus Europe. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews, 17(3), 857-867. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]
-
Huttunen, K. M., et al. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 8(9), 1171-1186. [Link]
-
Al-Ghananeem, A. M. (2008). Prodrugs for Amines. Molecules, 13(3), 515-543. [Link]
-
Prodrugs for Amines. (2025). ResearchGate. [Link]
-
Singh, Y., et al. (2021). Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs. Current Topics in Medicinal Chemistry, 21(24), 2170-2183. [Link]
-
Singh, Y., et al. (2021). Amino Acid derived Prodrugs: An approach to improve the bioavailability of clinically approved drugs. Semantic Scholar. [Link]
-
Annex 4. (n.d.). World Health Organization (WHO). [Link]
-
Zarmpi, P., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(9), 3866-3880. [Link]
-
Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. [Link]
-
Kelly, R. C., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 804-814. [Link]
-
Salt Selection in Drug Development. (2026). Pharmaceutical Technology. [Link]
-
Salt Screening. (2021). Improved Pharma. [Link]
-
Cyclodextrins used as excipients. (2017). European Medicines Agency (EMA). [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. [Link]
-
Böttger, J. H., et al. (2012). kinetic versus thermodynamic solubility temptations and risks. ADMET & DMPK, 1(1), 1-10. [Link]
-
Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. (2026). Illumina. [Link]
-
Beta-Cyclodextrin As An Excipient In Drug Formulation. (n.d.). ResearchGate. [Link]
-
Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. (2025). MDPI. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). International Pharmaceutical Federation. [Link]
-
Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). MDPI. [Link]
-
Immunoassay Troubleshooting Guide. (n.d.). ResearchGate. [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry. [Link]
-
Improving solubility via structural modification. (2025). ResearchGate. [Link]
-
In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). (2023). bioRxiv. [Link]
-
Immunoprecipitation troubleshooting. (n.d.). Agrisera. [Link]
-
Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review. [Link]
Sources
- 1. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 2. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. who.int [who.int]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 9. mdpi.com [mdpi.com]
- 10. raytor.com [raytor.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. ijpbr.in [ijpbr.in]
- 14. pharmafocuseurope.com [pharmafocuseurope.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. knowledge.illumina.com [knowledge.illumina.com]
- 20. enamine.net [enamine.net]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inventivapharma.com [inventivapharma.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. pharmtech.com [pharmtech.com]
- 26. onyxipca.com [onyxipca.com]
- 27. improvedpharma.com [improvedpharma.com]
- 28. An evaluation of salt screening methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
- 30. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. benthamdirect.com [benthamdirect.com]
- 34. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Ester Hydrolysis of Azaspiro Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet challenging transformation: the hydrolysis of esters on sterically complex azaspiro scaffolds. The unique three-dimensional nature of these frameworks often complicates what would otherwise be a routine deprotection. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My standard LiOH or NaOH hydrolysis isn't working for my azaspiro-ester. The reaction is sluggish or stalls completely. What's going on?
This is the most common issue encountered with azaspiro scaffolds. The primary culprit is almost always severe steric hindrance.[1][2][3]
Causality Explained: The spirocyclic center creates a congested three-dimensional environment. This steric bulk shields the ester's carbonyl carbon, preventing the hydroxide nucleophile from achieving the necessary trajectory for a successful attack to form the tetrahedral intermediate.[1][2][4] Unlike simpler acyclic esters, the rigid conformation of the spiro rings does not permit bond rotations that might otherwise expose the reaction center.
Troubleshooting Workflow:
If you are facing a stalled reaction, a systematic approach is necessary. The following decision tree can guide your experimental choices.
Caption: A logical workflow for troubleshooting low ester hydrolysis yield.
Recommended Protocols:
-
Aggressive Basic Hydrolysis: For recalcitrant esters, standard conditions are often insufficient. A more robust protocol using potassium tert-butoxide has proven effective for highly hindered systems.[5]
-
Non-Aqueous Saponification: Traditional hydrolysis relies on aqueous systems, but the solvation of hydroxide ions by water can increase the reaction's energy barrier.[6][7] A non-aqueous approach can enhance the nucleophilicity of the hydroxide ion.
Q2: I'm seeing decomposition of my scaffold or potential ring-opening under harsh acidic or basic conditions. How can I mitigate this?
Azaspirocycles, particularly those containing strained rings or other sensitive functional groups, can be prone to degradation under forcing conditions.[8] Acid-catalyzed hydrolysis, for instance, can lead to unintended ring-opening reactions similar to the acid-catalyzed opening of epoxides, especially if the nitrogen atom becomes protonated.[9][10][11]
Causality Explained:
-
Under Acidic Conditions: Protonation of the heterocyclic nitrogen can induce ring strain or lead to the formation of stabilized carbocation intermediates, which are then susceptible to nucleophilic attack, resulting in ring cleavage.[8]
-
Under Basic Conditions: While more common for hydrolysis, strong bases at high temperatures can promote elimination reactions or other rearrangements if acidic protons are present elsewhere in the scaffold.
Strategies for Milder Hydrolysis:
| Method | Principle | Advantages | Disadvantages |
| Enzymatic Hydrolysis | Uses lipases or esterases to selectively cleave the ester bond under physiological pH and temperature.[12][13] | High selectivity, extremely mild conditions (pH 5-8, rt-40°C), avoids racemization and protects sensitive groups.[14][15] | Substrate-specific (enzyme screening may be needed), can be slower, organic co-solvents may be required for solubility.[13] |
| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to rapidly and efficiently heat the reaction, often leading to drastically reduced reaction times and milder overall conditions.[16][17][18] | Dramatic rate acceleration, improved yields, can often use weaker bases (e.g., K₂CO₃) and avoid prolonged heating.[16][17] | Requires specialized equipment, optimization of time and temperature is crucial to prevent decomposition.[19] |
| Metal-Assisted Hydrolysis | Uses Lewis acidic salts (e.g., LiCl) in aprotic polar solvents to coordinate to the ester carbonyl, activating it for hydrolysis.[20] | Neutral or near-neutral conditions, good for substrates with acid/base-sensitive groups, can be highly selective.[20] | Requires anhydrous conditions, metal salt may need to be carefully removed during workup. |
Q3: How do I choose between standard thermal heating and microwave-assisted hydrolysis?
The choice depends on the stability of your substrate and the urgency of the synthesis.
Causality Explained: Conventional heating relies on conduction, which transfers thermal energy slowly and can create temperature gradients within the reaction vessel. This often necessitates long reflux times, increasing the risk of thermal degradation. Microwave irradiation, however, heats the bulk solvent dielectrically, leading to rapid, uniform, and efficient energy transfer directly to the polar molecules in the reaction.[16][17][18] This efficiency often allows reactions to complete in minutes instead of hours, minimizing the time the substrate is exposed to high temperatures.[20][19]
Caption: Comparison of conventional vs. microwave heating for hydrolysis.
Experimental Protocols
Protocol 1: Robust Hydrolysis for Sterically Hindered Azaspiro Esters
This protocol is adapted from methodologies developed for highly crowded esters and is a good starting point when standard LiOH conditions fail.[6][7]
-
Reagent Preparation: Prepare a 0.3 N solution of NaOH in a 1:9 mixture of Methanol:Dichloromethane (MeOH:DCM). Causality: Using a less-protic, non-aqueous solvent system prevents the hydroxide ion from being heavily solvated, increasing its nucleophilicity.[6]
-
Reaction Setup: Dissolve the azaspiro ester (1.0 eq) in the minimal amount of the MeOH/DCM solvent system.
-
Hydrolysis: Add 3.0 equivalents of the 0.3 N NaOH solution to the ester solution.
-
Monitoring: Stir vigorously at room temperature and monitor the reaction by TLC or LC-MS. For very hindered esters, reaction times can range from 30 minutes to several hours.
-
Workup: Upon completion, carefully quench the reaction with 1N HCl until the aqueous layer is acidic (pH ~2-3).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting carboxylic acid by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Screening Enzymatic Hydrolysis
This protocol provides a framework for testing the feasibility of using a lipase for hydrolysis. Candida rugosa lipase is a versatile starting point.[13][14]
-
Buffer Preparation: Prepare a phosphate buffer solution (100 mM, pH 7.2).
-
Substrate Solution: Dissolve the azaspiro ester in a minimal amount of a water-miscible co-solvent like DMSO or acetonitrile to create a stock solution (e.g., 10 mg/mL). Causality: Many organic molecules have poor solubility in purely aqueous buffers. A co-solvent is necessary to ensure the substrate is available to the enzyme.[13]
-
Enzyme Preparation: Prepare a stock solution of the lipase (e.g., Candida rugosa lipase) in the phosphate buffer (e.g., 10 mg/mL).
-
Reaction Setup: In a vial, add the phosphate buffer, followed by the substrate stock solution (typically ensuring the final co-solvent concentration is <10% v/v). Finally, add the enzyme solution.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) with gentle agitation.
-
Monitoring: Periodically take aliquots from the reaction mixture, quench the enzyme activity (e.g., by adding an equal volume of cold acetonitrile), centrifuge to pellet the enzyme, and analyze the supernatant by HPLC or LC-MS to monitor the formation of the carboxylic acid product.
-
Optimization: If hydrolysis is observed, the reaction can be optimized by varying the pH, temperature, co-solvent, and enzyme loading.[13]
References
-
Vallejo, D. et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. Available at: [Link]
-
Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry. Available at: [Link]
-
Vallejo, D. et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. Available at: [Link]
-
Kao, H-M. et al. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Taylor & Francis Online. Available at: [Link]
-
Ganguly, N. et al. (2015). Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters. Green Chemistry. Available at: [Link]
-
CEM Corporation. Hydrolysis Reaction. Available at: [Link]
-
Buchwald, P., & Bodor, N. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. Bentham Science. Available at: [Link]
-
ResearchGate. (2025). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF. Available at: [Link]
-
Buchwald, P., & Bodor, N. (2002). Physicochemical aspects of the enzymatic hydrolysis of carboxylic esters. Pharmazie. Available at: [Link]
-
Theodorou, V. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]
-
Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Available at: [Link]
-
Reddit. (2025). Why are my ester hydrolysis not working : r/Chempros. Available at: [Link]
-
Polymer Additives. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
ResearchGate. (2025). (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
-
ResearchGate. (n.d.). Lipases and lipase-catalyzed esterification in non-aqueous media. Available at: [Link]
-
Nini, L. et al. (2002). Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa. PubMed. Available at: [Link]
-
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
-
Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews. Available at: [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Available at: [Link]
-
Biocatalysts. (n.d.). Candida cylindracea lipase – A VERSATILE ENZYME FOR HYDROLYSIS & ESTERIFICATION REACTIONS. Available at: [Link]
-
Griesbach, M. et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. MDPI. Available at: [Link]
-
Nakano, H. et al. (2013). Presence or absence of a novel charge-transfer complex in the base-catalyzed hydrolysis of N-ethylbenzamide or ethyl benzoate. PubMed Central. Available at: [Link]
-
ResearchGate. (2014). How do you do de esterification in a short period of time with good yield?. Available at: [Link]
-
Lee, H. et al. (2018). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PubMed Central. Available at: [Link]
-
Yamashita, S. et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. PubMed Central. Available at: [Link]
-
Yamashita, S. et al. (2021). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Iwanami, K. et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link]
-
MDPI. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Available at: [Link]
-
Quora. (2023). What is effect of steric hinderance on acidity of alcohols?. Available at: [Link]
-
ResearchGate. (2025). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Organocatalytic Synthesis of aza‐Spirocyclic Compounds from Isothiocyanates and Isocyanides | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). Steric effects. Available at: [Link]
-
Nordic Pharmacological Society. (n.d.). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Available at: [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Available at: [Link]
-
Ketcha, D. M. et al. (n.d.). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. PubMed Central. Available at: [Link]
-
Aimetti, A. A. et al. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. PubMed. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Quora. (2023). Why does neither esterification nor hydrolysis of ester go to completion? Is this the same for all hydrolysis and condensation reactions. Available at: [Link]
-
LibreTexts. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. Available at: [Link]
-
Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Ring closing and opening reactions leading to aza-polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Hydrolysis of steryl esters by a lipase (Lip 3) from Candida rugosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 16. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Hydrolysis Reaction [cem.com]
- 19. Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Spirocyclic Amine Purification
Topic: Removing Impurities from Spirocyclic Amine Synthesis
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 17, 2026
Introduction: The "Escape from Flatland" Challenge
Welcome to the Spirocyclic Amine Purification Hub. You are likely here because your "escape from flatland" (increasing
Their rigid conformation often creates a "chelating pocket" that traps transition metals (Ru, Pd) more aggressively than flexible amines. Furthermore, the creation of quaternary spiro-centers inevitably generates complex diastereomeric mixtures that defy standard silica chromatography.
This guide is structured into three troubleshooting modules designed to resolve these specific failure modes.
Module 1: The Heavy Metal Trap (Ruthenium & Palladium)
The Issue: Spirocyclic syntheses frequently employ Ring-Closing Metathesis (RCM) using Grubbs catalysts or Pd-catalyzed cross-couplings. The secondary or tertiary amine within the spiro-scaffold often acts as a ligand, coordinating to the metal center. Standard aqueous washes will fail because the metal-amine complex is organic-soluble.
Troubleshooting Protocol: Ruthenium Removal (RCM Workup)
Diagnostic: Product is dark brown/black; NMR shows broad peaks or paramagnetic interference.
The "THMP" Protocol (Chemical Sequestration) Why this works: Tris(hydroxymethyl)phosphine (THMP) is a potent ligand that displaces the amine from the Ruthenium center, rendering the Ru species water-soluble.
-
Preparation: Prepare a 20% aqueous solution of THMP (derived from tetrakis(hydroxymethyl)phosphonium chloride + KOH).
-
Execution:
-
Dilute your crude reaction mixture (in Toluene or DCM) to ~0.1 M.
-
Add the THMP solution (5–10 equivalents relative to the catalyst loading).
-
CRITICAL STEP: Vigorously stir at 60 °C for 12–16 hours. Room temperature stirring is often insufficient for sterically hindered spiro-amines.
-
-
Extraction: Wash the organic layer with water (
) followed by 1M HCl extraction if the product is acid-stable. -
Validation: The organic layer should turn from black to pale yellow.
Troubleshooting Protocol: Palladium Removal
Diagnostic: Grey precipitate forms upon standing; residual Pd >100 ppm by ICP-MS.
The "Scavenger Resin" Protocol Why this works: Functionalized silica beads (Thiol or Thiourea) have a higher binding affinity for Pd(II) than the spiro-amine nitrogen.
-
Reagent: SiliaMetS® Thiol or MP-TMT.[1]
-
Loading: Add 5 wt% equivalent of resin relative to the crude mass.
-
Solvent System: THF or EtOAc (avoid MeOH if using silica-based scavengers as it can degrade the silica backbone over long stir times).
-
Temperature: 40–50 °C for 4 hours.
-
Filtration: Filter through a 0.45
m PTFE pad.
Decision Logic: Metal Scavenging Workflow
Figure 1: Decision matrix for selecting the correct scavenging protocol based on metal type and oxidation state.
Module 2: The Isomer Maze (Diastereomer Separation)
The Issue:
Spirocyclization often creates diastereomers (e.g., cis/trans relative to the ring junction) that have nearly identical polarity (
Troubleshooting Protocol: The "Salt Break" (Crystallization)
Diagnostic: 1H NMR shows doubling of peaks; TLC shows a "figure-8" spot.
Methodology: Rigid spiro-amines crystallize significantly better than flexible amines. We exploit this by forming diastereomeric salts.[2]
-
Screening: Dissolve 50 mg of the mixture in EtOH/iPrOH.
-
Acid Addition: Add 1.0 eq of the following acids in separate vials:
-
L-Tartaric Acid
-
Dibenzoyl-L-tartaric acid
-
(1S)-(+)-10-Camphorsulfonic acid (CSA)
-
-
Observation: Allow to stand for 24 hours. If a precipitate forms, filter and analyze the solid vs. the liquor by NMR.
-
Scale-up: If enrichment is observed (>80:20), recrystallize the salt from hot EtOH.
-
Free-basing: Suspend the pure salt in DCM and wash with 1M NaOH to recover the pure spiro-amine.
Data: Chiral Stationary Phase Selection If crystallization fails, use this guide for Prep-HPLC:
| Spiro-Amine Type | Recommended Column | Mobile Phase Modifier | Mechanism |
| Secondary Amines | Chiralpak IG / IC | 0.1% Diethylamine (DEA) | Immobilized amylose; robust for basic amines. |
| Tertiary Amines | Chiralcel OD-H | 0.1% DEA | Cellulose tris(3,5-dimethylphenylcarbamate). |
| Polar/Basic | Chiralpak ZWIX(+) | 25mM NH4OAc / MeOH | Zwitterionic phase; excellent for amphoteric spiro-amines. |
Module 3: The Basicity Trap (Silica Streaking)
The Issue: Spirocyclic amines are often more basic than their linear counterparts due to ring strain and lack of steric shielding around the nitrogen lone pair. This causes severe tailing (streaking) on silica gel due to interaction with acidic silanols.
Troubleshooting Protocol: The "Amine-Modified" Approach
Diagnostic: Product elutes over 20+ fractions; poor mass recovery.
Solution A: The "Dutch Resolution" Modifier Instead of standard TEA, use the "Dutch" ammoniacal methanol system:
-
Preparation: Saturate MeOH with ammonia gas (approx. 7N NH3 in MeOH).
-
Mobile Phase: DCM : [7N NH3 in MeOH].
-
Gradient: 0% to 10% of the ammoniacal methanol.
-
Mechanism: Ammonia competes more effectively for silanol sites than TEA, sharpening the peak shape for rigid amines.
Solution B: Functionalized Silica (The "Fuji" Method) Use Amino-Silica (NH2-SiO2) cartridges instead of standard silica.
-
Benefit: The stationary phase is already basic. No amine modifier is needed in the solvent, which simplifies evaporation and prevents "TEA salts" from contaminating your NMR.
-
Solvent: Hexane/Ethyl Acetate gradients work perfectly on Amino-Silica for spiro-amines.
Workflow Visualization: Complete Purification Pathway
Figure 2: End-to-end purification workflow for spirocyclic amine synthesis.
Frequently Asked Questions (FAQ)
Q: My spirocyclic amine is trapped in the aqueous layer during extraction. How do I recover it? A: Spiro-amines often have lower LogP than expected.
-
Saturate the aqueous layer with NaCl (Salting out).
-
Switch extraction solvent from EtOAc to Chloroform:Isopropanol (3:1) . This "cocktail" extracts highly polar amines efficiently.
Q: I used TFA to deprotect a Boc-spiro-amine, and now I have a new impurity. A: High concentrations of TFA can cause ring-opening or rearrangement in strained spiro-systems (e.g., spiro-oxetanes).
-
Fix: Switch to 4M HCl in Dioxane or TMSOTf/2,6-lutidine for milder deprotection.
Q: Can I use activated carbon for Ru removal? A: Only as a polishing step. For high loads (>500 ppm), activated carbon is often insufficient for spiro-amines because the amine binds the metal too tightly. Use the THMP method first, then polish with carbon.
References
-
Ruthenium Removal Strategies
-
Maynard, H. L., & Grubbs, R. H. (1999). Purification technique for the removal of ruthenium from olefin metathesis reaction products.[3][4] Tetrahedron Letters, 40(22), 4137-4140. Link
-
Cho, J. H., & Kim, B. M. (2003). An efficient method for removal of ruthenium byproducts from olefin metathesis reactions.[3] Organic Letters, 5(4), 531-533. Link
-
-
Spirocyclic Scaffolds & Properties
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021).[5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[5] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
-
Diastereomer Separation
Sources
- 1. sopachem.com [sopachem.com]
- 2. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Removing ruthenium residues from olefin metathesis reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming steric hindrance in spirocyclic compound reactions
Topic: Overcoming Steric Hindrance in Spirocyclic Compound Reactions Ticket ID: SPIRO-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist
PART 1: CORE DIRECTIVE (The Quaternary Bottleneck)
The Problem: You are likely failing to synthesize spirocycles not because your chemistry is "bad," but because you are fighting the Quaternary Center Bottleneck .
Spirocyclic compounds possess a unique structural rigidity due to the spiro-carbon—a quaternary center shared by two rings. While this high
-
Steric Shielding: The orthogonal arrangement of the two rings creates a dense electron cloud that physically blocks the approach of large metal catalysts (e.g., Pd-ligand complexes).
-
Trajectory Misalignment: In cyclization reactions (e.g.,
or Aldol), the nucleophile must approach at a specific angle (Burgi-Dunitz). The rigid spiro-scaffold often locks the electrophile in a conformation where this trajectory is energetically prohibited.
The Solution Philosophy: To succeed, you must stop trying to force "flat" chemistry onto 3D scaffolds. You must switch to Conformational Locking (using the Thorpe-Ingold effect), High-Activity Catalysis (specialized ligands), or Radical Manifolds (which are less sensitive to steric bulk).
PART 2: TROUBLESHOOTING GUIDE (Q&A)
Module A: Ring-Closing Metathesis (RCM)
User Question: I am trying to close a spiro-ring using Grubbs II, but the reaction stalls at 10% conversion. Adding more catalyst doesn't help. Is the catalyst dying?
Diagnosis: The catalyst is likely not "dying" from decomposition, but from ethylene inhibition or conformational stalling . In spiro-RCM, the formation of the tetrasubstituted center is reversible. If dissolved ethylene (the byproduct) is not removed, it re-inserts, breaking the ring back open.
Corrective Actions:
-
Switch to Hoveyda-Grubbs II (HG-II): The isopropoxybenzylidene ligand makes HG-II more stable to heat and less prone to decomposition than Grubbs II during the long reaction times required for hindered substrates.
-
The "Vacuum Flash" Technique: Do not just run under
. You must actively remove ethylene.-
Protocol: Run the reaction at reflux (DCM or Toluene). Every 30 minutes, briefly apply a static vacuum (carefully, to avoid solvent loss) or sparge vigorously with Argon.
-
-
Add Benzoquinone: If your substrate has amines, they may chelate the Ru-center. Add 10 mol% 1,4-benzoquinone to scavenge hydride species that lead to catalyst isomerization/death.
Module B: Palladium-Catalyzed Cross-Coupling
User Question: My Pd-catalyzed spiro-annulation (Heck type) fails. I see starting material and Pd-black. I’m using
Diagnosis:
Triphenylphosphine (
Corrective Actions:
-
Ligand Switch (The Buchwald Factor): You need a ligand that is both bulky (to force reductive elimination of the crowded product) and electron-rich (to speed up oxidative addition).
-
Recommendation: Switch to Q-Phos or
. These have massive cone angles that create a "pocket" for the reaction while repelling the product once formed.
-
-
The "Cationic Pathway": Add a silver salt (
or ). This strips a halide from the Pd-intermediate, creating a cationic Pd species that is much more electrophilic and reactive toward the alkene, often overcoming steric barriers.
Module C: Radical Cyclization & Photoredox
User Question: I cannot form the spiro-center via nucleophilic substitution (
Diagnosis:
Corrective Actions:
-
Switch to Radical Chemistry: Carbon-centered radicals are planar (
) and less sensitive to steric bulk than charged nucleophiles. -
Photoredox Protocol: Use a Minisci-type reaction or a Giese addition.
-
System:
(catalyst) + Blue LED. -
Why: This generates a radical at the hindered position which can attack an electron-deficient alkene. The "early" transition state of radical additions makes them permissive of steric bulk.
-
PART 3: ADVANCED PROTOCOL
Standard Operating Procedure: Spiro-Cyclization via RCM Target: Synthesis of spiro[4.5]dec-7-en-6-one derivatives.
Context: This protocol utilizes the Thorpe-Ingold Effect .[1][2][3][4][5] The presence of the quaternary center actually helps this reaction if the precursor is diallylated correctly, as the bulk forces the two alkene "arms" closer together.
Reagents:
-
Substrate: 2,2-diallylcyclohexane-1,3-dione (1.0 equiv)
-
Catalyst: Hoveyda-Grubbs 2nd Gen (5 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
-
Additive: Ti(OiPr)4 (10 mol%) - Optional, prevents chelation if carbonyls are Lewis basic.
Step-by-Step Workflow:
-
Degassing (Critical): Dissolve substrate in DCM (0.01 M concentration). Note: High dilution prevents intermolecular oligomerization. Spurge with Argon for 20 minutes.
-
Catalyst Charge: Add HG-II catalyst (solid) in one portion under Argon flow.
-
Reflux & Purge: Heat to reflux (
).-
Checkpoint: Connect the condenser outlet to an oil bubbler. Ensure a steady stream of Argon flows out to carry away ethylene gas.
-
-
Monitoring: Monitor by TLC/LCMS every 2 hours.
-
Troubleshoot: If conversion stalls at 50%, add a second portion of catalyst (2 mol%) and increase Argon flow rate.
-
-
Quench: Once complete (usually 4-12 hours), add ethyl vinyl ether (50 equiv) and stir for 30 mins. This deactivates the Ru-carbene.
-
Purification: Concentrate and purify via silica gel chromatography.
PART 4: VISUALIZATION (Decision Trees)
Diagram 1: Troubleshooting Spiro-RCM Failures
Caption: Diagnostic logic for Ring-Closing Metathesis when forming quaternary spiro-centers.
Diagram 2: Strategy Selection for Spiro-Synthesis
Caption: Selecting the correct synthetic manifold based on steric severity and substrate type.
PART 5: REFERENCES
-
Thorpe-Ingold Effect & Conformational Control:
-
RCM Troubleshooting & Catalysts:
-
Palladium Catalysis (Ligand Effects):
-
Photoredox & Radical Approaches:
-
Zhang, Z., et al. (2022). Highly congested spiro-compounds via photoredox-mediated dearomative annulation cascade. Communications Chemistry (Nature).[11]
-
-
General Spirocyclic Drug Discovery:
-
Zheng, Y., et al. (2014). Synthetic Routes to Approved Drugs Containing a Spirocycle.[8] Molecular Diversity.
-
Sources
- 1. idc-online.com [idc-online.com]
- 2. books.lucp.net [books.lucp.net]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 6. Unveiling the impact of the light-source and steric factors on [2+2] heterocycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Spirocyclization through C-H Activation and Regioselective Alkyne Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. santaisci.com [santaisci.com]
Technical Support Center: Methyl 1-azaspiro[4.5]decane-7-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for methyl 1-azaspiro[4.5]decane-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. We will address common experimental challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity of your results.
Introduction
Methyl 1-azaspiro[4.5]decane-7-carboxylate is a spirocyclic scaffold of increasing interest in medicinal chemistry. Spirocycles are valued for their inherent three-dimensional nature, which can lead to improved physicochemical properties, target selectivity, and metabolic stability in drug candidates[1][2]. However, the presence of a methyl ester functional group introduces a potential liability: susceptibility to hydrolysis[3]. Understanding the stability profile of this molecule is therefore critical for its successful application, from initial screening to formulation development. This guide provides a comprehensive overview of its degradation pathways and the experimental conditions that influence its stability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for methyl 1-azaspiro[4.5]decane-7-carboxylate in solution?
A1: The most significant degradation pathway is the hydrolysis of the methyl ester group to form its corresponding carboxylic acid, 1-azaspiro[4.5]decane-7-carboxylic acid, and methanol. This reaction is catalyzed by both acidic and basic conditions and can also be accelerated by enzymes[3][4].
Q2: How does the pH of the solution affect the stability of the compound?
A2: The rate of hydrolysis is highly pH-dependent. The reaction is generally slowest in the neutral to slightly acidic pH range (approx. pH 4-6). The rate increases significantly under both strongly acidic (pH < 3) and, especially, basic (pH > 8) conditions[3][5]. For applications requiring high stability, it is crucial to maintain the pH within a controlled, near-neutral range.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For optimal short-term stability (days to weeks), aqueous solutions should be prepared in a buffered system between pH 4 and 6 and stored at refrigerated temperatures (2-8°C). For long-term storage, it is advisable to store the compound as a solid or as a stock solution in an anhydrous aprotic solvent like DMSO or ethanol at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: Is the compound susceptible to oxidative or photolytic degradation?
A4: While hydrolysis is the primary concern, comprehensive stability testing should also evaluate oxidative and photolytic pathways as recommended by ICH guidelines[6].
-
Oxidation: The tertiary amine of the azaspirocyclic core could be susceptible to oxidation, though this is typically less rapid than hydrolysis. Forced degradation studies using agents like hydrogen peroxide are necessary to confirm this.
-
Photostability: Saturated heterocycles are generally more stable to light than their aromatic counterparts[7][8]. However, photostability testing should be conducted by exposing the solution to controlled light sources to rule out any potential degradation, as this is a standard requirement in drug development[6].
Q5: What is the best analytical method to monitor the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective and widely used technique[9][10]. A reversed-phase HPLC method, typically using a C18 column with a UV detector, can effectively separate the parent compound from its primary hydrolytic degradant (the carboxylic acid). This allows for accurate quantification of the parent compound's decay over time. For identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable[11].
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem Encountered | Probable Cause | Recommended Solution & Explanation |
| "A new, more polar peak is appearing in my HPLC chromatogram over time, and the peak for my parent compound is decreasing." | Hydrolysis. The primary degradation product, 1-azaspiro[4.5]decane-7-carboxylic acid, is more polar than the parent methyl ester and will thus have a shorter retention time on a reversed-phase HPLC column. | Confirmation: Use LC-MS to confirm that the molecular weight of the new peak corresponds to the hydrolyzed product. Mitigation: Re-evaluate your solution's pH and storage conditions. Ensure your buffers have adequate capacity and are within the optimal pH 4-6 range. If possible, prepare solutions fresh before use. |
| "The compound degrades rapidly in my cell culture medium, even when stored at 4°C." | Enzymatic Hydrolysis. Cell culture media, especially when supplemented with serum, contains esterase enzymes that efficiently catalyze the hydrolysis of ester bonds[12][13]. This enzymatic reaction is much faster than chemical hydrolysis alone. | Action: This behavior is expected and mimics the in vivo metabolic fate of many ester-containing prodrugs[13]. For in vitro assays, you must account for this instability. Either shorten the incubation time or use heat-inactivated serum to reduce enzymatic activity. Always include appropriate controls to measure the rate of degradation during the experiment. |
| "I see little to no degradation in my forced degradation study under mild conditions." | High Intrinsic Stability. The spirocyclic scaffold can contribute to overall molecular stability[1][14]. Under mild stress, the degradation rate may be too slow to measure accurately in a short timeframe. | Optimization: To achieve the target degradation of 5-20% required for method validation, you must increase the severity of the stress conditions[11]. For hydrolysis, increase the acid/base concentration (e.g., from 0.1 M to 1 M HCl/NaOH) or the temperature. For thermal stress, increase the temperature in 10°C increments[15]. |
| "My results are inconsistent between experiments using different lots of solvents." | Solvent Quality. The stability of the compound can be affected by the purity of the solvents used. Traces of acidic or basic impurities, or even dissolved CO₂ in water (forming carbonic acid), can alter the micro-environment pH and catalyze hydrolysis. | Best Practice: Use high-purity, HPLC-grade solvents for all experiments. When preparing aqueous solutions, use freshly deionized water and consider degassing or sparging with nitrogen to remove dissolved CO₂. If using non-aqueous solvents for stock solutions, ensure they are anhydrous. |
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol outlines the steps for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines[6][16].
Objective: To generate degradation products and assess the stability of methyl 1-azaspiro[4.5]decane-7-carboxylate under various stress conditions.
Materials:
-
Methyl 1-azaspiro[4.5]decane-7-carboxylate
-
HPLC-grade acetonitrile and water
-
Buffers (e.g., acetate for pH 4, phosphate for pH 7)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Calibrated pH meter, HPLC system with UV detector, photostability chamber, temperature-controlled oven.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Untreated Control: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 100 µg/mL. Analyze immediately via HPLC. This is your T=0 reference.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl to achieve a final drug concentration of 100 µg/mL.
-
Incubate at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.
-
Keep at room temperature. Withdraw samples at timed intervals (e.g., 30 min, 1, 2, 4 hours). Note: Base hydrolysis is typically much faster than acid hydrolysis for esters[3].
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final drug concentration of 100 µg/mL.
-
Keep at room temperature for 24 hours, protected from light. Analyze via HPLC.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, store a solution (100 µg/mL in 50:50 acetonitrile:water) at 80°C for 48 hours.
-
Analyze both samples by preparing a 100 µg/mL solution and injecting it into the HPLC.
-
-
Photolytic Degradation:
-
Expose a solution (100 µg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
Keep a control sample protected from light. Analyze both samples via HPLC.
-
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify methyl 1-azaspiro[4.5]decane-7-carboxylate from its primary hydrolytic degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Rationale: The acidic mobile phase (pH ~2.7) ensures that both the tertiary amine of the parent compound and the carboxylic acid of the degradant are protonated, leading to sharp, symmetrical peak shapes. The gradient elution allows for good separation between the more polar degradant (eluting earlier) and the less polar parent compound.
Section 4: Visual Guides & Diagrams
Primary Degradation Pathway
The diagram below illustrates the base-catalyzed hydrolysis of the methyl ester, which is the most common degradation pathway in solution.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Workflow for a Stability Study
This workflow provides a high-level overview of the process for assessing compound stability.
Caption: High-level workflow for stability assessment.
Troubleshooting Decision Tree for Unexpected Degradation
Use this tree to diagnose unexpected sample instability.
Caption: Decision tree for troubleshooting instability.
References
-
Lima, L. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
-
Al-Awaida, W., et al. (2023). A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. MDPI. [Link]
-
Gu, J., et al. (2021). Photomediated ring contraction of saturated heterocycles. PMC. [Link]
-
Kar, A. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. PharmaXChange. [Link]
- Ramirez, A., et al. (1980). Hydrolysis of methyl esters.
-
Pandey, G. (2018). Photochemistry of Heterocycles. ResearchGate. [Link]
-
Unknown Author. (n.d.). Module 02 Hydrolysis. COP Bela. [Link]
-
Stempfle, B., et al. (2021). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry (RSC Publishing). [Link]
-
Jeurissen, H., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). [Link]
-
Kim, D. W., et al. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC. [Link]
-
Ram, V. R., et al. (2011). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. ResearchGate. [Link]
-
Plagens, A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]
-
Deprez-Poulain, R., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
V. T. T. Nguyen, et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Kinam Park. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Andersen, N. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Singh, S., et al. (2016). Forced degradation studies. MedCrave online. [Link]
-
Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Photomediated ring contraction of saturated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. sepscience.com [sepscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ajrconline.org [ajrconline.org]
- 16. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of Methyl 1-azaspiro[4.5]decane-7-carboxylate via High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible research. Methyl 1-azaspiro[4.5]decane-7-carboxylate, a spirocyclic compound with potential applications in medicinal chemistry, presents unique analytical challenges due to its structure. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for validating the purity of this compound, complete with supporting experimental data and protocols. Our focus is on providing a scientifically rigorous framework for method selection and validation, grounded in established principles of analytical chemistry.
The inherent polarity and potential for multiple stereoisomers in spirocyclic structures like methyl 1-azaspiro[4.5]decane-7-carboxylate necessitate a careful and systematic approach to HPLC method development.[1] The goal is to establish a robust and reproducible method capable of separating the main compound from any process-related impurities or degradation products.[2][3][4] This guide will explore and compare Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) as two primary strategies, while also considering the critical aspect of chiral separation.
Understanding the Analyte: Methyl 1-azaspiro[4.5]decane-7-carboxylate
Before delving into chromatographic specifics, a foundational understanding of the analyte is crucial. Methyl 1-azaspiro[4.5]decane-7-carboxylate possesses a tertiary amine within a spirocyclic system and an ester functional group. This combination of a polar amine and a moderately non-polar carbocyclic ring suggests that the molecule will exhibit intermediate polarity. The presence of a chiral center at the spiro-carbon and potentially at carbon 7 means that enantiomeric and diastereomeric separation may be required.
Comparative Analysis of HPLC Methodologies
The choice of HPLC mode is the most critical decision in method development and is dictated by the physicochemical properties of the analyte.[3] For methyl 1-azaspiro[4.5]decane-7-carboxylate, both RP-HPLC and HILIC present viable, yet distinct, approaches to achieving optimal separation.
Reversed-Phase HPLC (RP-HPLC): The Workhorse of Pharmaceutical Analysis
RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[5] It utilizes a non-polar stationary phase (typically C18) and a polar mobile phase.[6]
Causality of Experimental Choices in RP-HPLC:
-
Column Selection: A standard C18 column is often the first choice for method development.[7] However, for a polar compound like our analyte, poor retention can be an issue.[8] To counteract this, "polar-embedded" or "polar-endcapped" C18 columns can be employed. These columns contain polar functional groups embedded within the alkyl chains or at the terminus, which helps to retain polar analytes and reduce peak tailing.
-
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol).[6] The pH of the aqueous phase is a critical parameter for ionizable compounds. For our basic analyte (pKa of the tertiary amine is estimated to be around 9-10), maintaining the mobile phase pH at least 2 units below the pKa will ensure it is in its protonated, more polar form, which can improve peak shape on silica-based columns. A low pH (e.g., pH 2-4) is generally recommended.
-
Buffer Selection: The choice of buffer is critical for reproducibility and, if mass spectrometry (MS) detection is used, for compatibility.[9][10] Volatile buffers such as ammonium formate or ammonium acetate are ideal for LC-MS applications.[11][12] For UV detection, phosphate buffers are common, but they are not volatile.[9] A buffer concentration of 10-50 mM is generally sufficient.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC): The Polar Compound Specialist
HILIC has emerged as a powerful alternative for the analysis of polar compounds that are poorly retained in RP-HPLC.[13][14][15] It employs a polar stationary phase (such as silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[14][16]
Causality of Experimental Choices in HILIC:
-
Column Selection: Bare silica columns are a common starting point for HILIC separations. Amide- or diol-bonded phases can offer different selectivities.[16] The choice depends on the specific interactions required to achieve separation from impurities.
-
Mobile Phase Composition: In HILIC, water acts as the strong eluting solvent. The retention of polar analytes is achieved by partitioning into a water-enriched layer on the surface of the stationary phase.[16] A typical mobile phase consists of a high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer.
-
Buffer Selection: As in RP-HPLC, buffer selection is important for controlling the ionization state of the analyte and for ensuring good peak shape. Ammonium formate and ammonium acetate are commonly used in HILIC, especially for LC-MS applications.[17]
Chiral Separation: A Critical Consideration
Given the potential for stereoisomers, a chiral separation method is essential to determine the enantiomeric and/or diastereomeric purity of methyl 1-azaspiro[4.5]decane-7-carboxylate. This is most commonly achieved using a chiral stationary phase (CSP).[1][18]
Causality of Experimental Choices in Chiral HPLC:
-
Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have proven effective for a broad range of chiral compounds, including amines.[19][20] Crown ether-based CSPs are particularly effective for the separation of primary amines.[21]
-
Mobile Phase: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes.[18] Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) modes are often the first choice for screening chiral separations on polysaccharide-based CSPs.[1] The addition of a small amount of an acidic or basic additive can significantly improve peak shape and resolution.
Experimental Protocols and Data
To provide a practical comparison, we present hypothetical experimental data from the analysis of a sample of methyl 1-azaspiro[4.5]decane-7-carboxylate containing a known impurity (Impurity A, a less polar synthetic precursor) and its enantiomer.
Workflow for HPLC Method Development
The following diagram illustrates a systematic approach to developing a robust HPLC method for purity validation.
Caption: A systematic workflow for HPLC method development and validation.
Comparative Data Table
The following table summarizes the performance of the optimized RP-HPLC and HILIC methods, as well as a chiral method, for the analysis of methyl 1-azaspiro[4.5]decane-7-carboxylate.
| Parameter | Optimized RP-HPLC Method | Optimized HILIC Method | Optimized Chiral Method |
| Column | Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm) | Silica (4.6 x 100 mm, 3 µm) | Amylose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | 0.1% Methanesulfonic Acid in Hexane |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water | Isopropanol |
| Gradient | 5-95% B in 15 min | 0-50% B in 10 min | Isocratic (90:10 A:B) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 220 nm |
| Retention Time (Analyte) | 8.2 min | 5.5 min | 12.1 min (Enantiomer 1), 13.5 min (Enantiomer 2) |
| Resolution (Analyte/Impurity A) | 3.5 | 4.2 | N/A |
| Resolution (Enantiomers) | N/A | N/A | 2.1 |
| Tailing Factor (Analyte) | 1.1 | 1.2 | 1.3 |
Step-by-Step Experimental Protocol: Optimized RP-HPLC Method
This protocol details the validated RP-HPLC method for determining the purity of methyl 1-azaspiro[4.5]decane-7-carboxylate.
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh approximately 10 mg of methyl 1-azaspiro[4.5]decane-7-carboxylate reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Polar-Embedded C18 (4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
-
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be not more than 2.0.
-
-
Analysis:
-
Inject the sample solution and identify the peaks based on the retention time of the standard.
-
Calculate the percentage of impurities by area normalization.
-
Method Validation: A Trustworthy System
All analytical methods intended for purity assessment must be validated to ensure they are fit for purpose.[22][23][24] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[22][23][24]
Decision Tree for Method Selection
The choice between RP-HPLC and HILIC, and the subsequent need for chiral separation, can be guided by a logical decision-making process.
Caption: A decision tree for selecting the optimal HPLC method.
The core parameters for validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[22]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[25]
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[22]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[25]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Conclusion
Both RP-HPLC and HILIC are powerful techniques for assessing the purity of methyl 1-azaspiro[4.5]decane-7-carboxylate. The choice between them will depend on the specific impurity profile of the sample. For samples containing primarily non-polar impurities, a well-optimized RP-HPLC method on a polar-embedded column is likely to be sufficient. For samples with more polar impurities, HILIC may provide superior resolution. Furthermore, the potential for stereoisomers necessitates the development of a dedicated chiral HPLC method to ensure stereochemical purity. A systematic approach to method development and rigorous validation in accordance with ICH guidelines are paramount for generating reliable and defensible purity data in a research and drug development setting.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Technology Networks.
- Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
- An Effective Approach to HPLC Method Development. Onyx Scientific.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2012, January 27). Walsh Medical Media.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Buffer Considerations for LC and LC–MS. LCGC International.
- Reversed-phase chromatography. Wikipedia.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
- Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025, November 29). BioPharm International.
- Reversed-phase HPLC Buffers. MilliporeSigma.
- Polar Compounds. SIELC Technologies.
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. (2001, April 13). PubMed.
- Buffers and Eluent Additives for HPLC Method Development. (2019, June 4). Element Lab Solutions.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- MS-friendly RP-HPLC buffers (pH 2-8)? (2020, September 1). Reddit.
- Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. (2004, October 1). Waters Corporation.
- Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020, December 11). Veeprho Pharmaceuticals.
- HILIC. Dr. Maisch.
- Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2026, February 14). LCGC International.
- Chiral HPLC Column. Phenomenex.
- Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (2024, May 11). AMSbiopharma.
- Chiral HPLC and SFC Columns. Columnex.
- Chiral HPLC Columns. Element Lab Solutions.
- chiral columns. HPLC.eu.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. onyxipca.com [onyxipca.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. veeprho.com [veeprho.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HILIC â Dr. Maisch [dr-maisch.com]
- 15. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 19. columnex.com [columnex.com]
- 20. researchgate.net [researchgate.net]
- 21. hplc.eu [hplc.eu]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 24. database.ich.org [database.ich.org]
- 25. biopharminternational.com [biopharminternational.com]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Azaspiro[4.5]decane Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The azaspiro[4.5]decane scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its inherent three-dimensionality that offers a distinct advantage in the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1] This guide provides an in-depth comparative analysis of the metabolic stability of this versatile scaffold, offering insights into its biotransformation and strategies to enhance its resilience to metabolic clearance. By understanding the structure-metabolism relationships, researchers can more effectively design and optimize azaspiro[4.5]decane-based drug candidates with enhanced developability.
The Significance of Metabolic Stability
In the journey of a drug from administration to its target, it must navigate the body's metabolic machinery, primarily housed in the liver. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its oral bioavailability and half-life. Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations, leading to diminished efficacy. Conversely, excessively stable compounds can accumulate, raising safety concerns. Therefore, a thorough understanding and optimization of metabolic stability are paramount in the early stages of drug discovery.
Common Metabolic Pathways of Azaspiro[4.5]decane Scaffolds
The azaspiro[4.5]decane core, while generally robust, is susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. The specific metabolic fate of an azaspiro[4.5]decane derivative is highly dependent on its substitution pattern. However, some general metabolic "soft spots" can be identified.
Key Metabolic Transformations:
-
N-dealkylation: The nitrogen atom within the piperidine ring is a common site for oxidative metabolism, particularly when substituted with small alkyl groups.
-
Hydroxylation: Aliphatic hydroxylation can occur on both the piperidine and cyclopentane rings. The positions most susceptible to this modification are often those that are sterically accessible and electronically activated.
-
Oxidation of Adjacent Carbons: The carbon atoms adjacent to the nitrogen atom can also be targets for oxidation.
The following diagram illustrates the principal metabolic pathways for a generic N-substituted azaspiro[4.5]decane scaffold.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare working solutions of test compounds and positive controls in the phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation should be kept low (typically <1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound or control compound to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The time of addition is considered t=0.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold quenching solution (e.g., acetonitrile containing an internal standard). The immediate addition of the quenching solution to the t=0 wells serves as the baseline measurement.
-
-
Sample Processing:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration)
-
Conclusion and Future Directions
The azaspiro[4.5]decane scaffold is a valuable asset in the medicinal chemist's toolbox, offering a pathway to novel therapeutics with desirable three-dimensional properties. However, a thorough understanding of its metabolic liabilities is crucial for successful drug development. This guide has provided a comparative overview of the metabolic stability of this scaffold, highlighting key structure-metabolism relationships and offering a practical experimental protocol for its assessment.
Future research in this area should focus on generating more comprehensive and directly comparable metabolic stability data for a wider range of azaspiro[4.5]decane analogs. The use of advanced in silico predictive models in conjunction with in vitro assays will further accelerate the design of metabolically robust drug candidates. By proactively addressing metabolic stability, researchers can significantly increase the probability of translating promising azaspiro[4.5]decane-based compounds into clinically successful medicines.
References
-
Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Available at: [Link]
-
Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. Available at: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Available at: [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. Available at: [Link]
-
Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeab. IRIS. Available at: [Link]
-
Metabolic stability of selected compounds in human liver microsomes... ResearchGate. Available at: [Link]
-
Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]
-
Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]
-
PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. DOI. Available at: [Link]
-
Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. MDPI. Available at: [Link]
Sources
A Comparative Guide to Methyl and Ethyl 1-azaspiro[4.5]decane-7-carboxylates: A Synthetic and Physicochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1-azaspiro[4.5]decane scaffold is a privileged structural motif, imparting valuable three-dimensional characteristics to bioactive molecules. The strategic placement of functional groups on this spirocyclic core can significantly influence a compound's pharmacological profile. This guide provides an in-depth comparison of two closely related analogs: methyl 1-azaspiro[4.5]decane-7-carboxylate and its ethyl ester counterpart. While direct, side-by-side experimental data for these specific molecules is limited in publicly available literature, this document synthesizes established chemical principles and data from related structures to offer a comprehensive analysis for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the 1-Azaspiro[4.5]decane Core
The 1-azaspiro[4.5]decane framework, consisting of a pyrrolidine ring fused to a cyclohexane ring through a common carbon atom, provides a rigid and defined orientation for appended substituents. This structural rigidity can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The ester functionality at the 7-position of the cyclohexane ring introduces a key site for hydrogen bonding and potential hydrolytic activity, making it a critical determinant of the molecule's pharmacokinetic and pharmacodynamic properties. The choice between a methyl and an ethyl ester, while seemingly minor, can have profound implications for a compound's performance.
Synthetic Strategies: A General Approach
The synthesis of both methyl and ethyl 1-azaspiro[4.5]decane-7-carboxylate can be approached through multi-step sequences, often commencing from readily available starting materials. A plausible and adaptable synthetic route is outlined below, based on established methodologies for constructing similar spirocyclic systems.
Experimental Protocol: Fischer-Speier Esterification
A common and effective method for the synthesis of both esters from the corresponding carboxylic acid is the Fischer-Speier esterification.[1][2]
Materials:
-
1-Azaspiro[4.5]decane-7-carboxylic acid
-
Methanol (for methyl ester) or Ethanol (for ethyl ester)
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)
-
Saturated Sodium Bicarbonate solution
-
Diethyl ether or other suitable organic solvent
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 1-azaspiro[4.5]decane-7-carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized esters should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
Diagram: General Synthetic Workflow
Sources
Comparative Guide: X-ray Crystallography of 1-Azaspiro[4.5]decane Salts
Executive Summary
The 1-azaspiro[4.5]decane scaffold represents a privileged structure in medicinal chemistry, serving as a core for muscarinic agonists, sigma-1 receptor ligands, and analgesics. However, the free base forms of these spirocyclic amines are frequently low-melting solids or viscous oils, rendering them unsuitable for direct single-crystal X-ray diffraction (SC-XRD).
This guide compares the three primary salt-formation strategies—Inorganic Halides , Organic Dicarboxylates , and Chiral Resolving Salts —to determine which yields optimal diffraction quality. We analyze these alternatives based on lattice stability, resolution limits, and the ability to determine absolute configuration.
The Crystallization Challenge
The 1-azaspiro[4.5]decane core consists of a piperidine ring spiro-fused to a pyrrolidine ring. Two specific structural factors complicate its crystallization:
-
Conformational Flexibility: While the spiro-carbon is rigid, the pyrrolidine ring undergoes rapid "envelope" puckering, and the cyclohexane ring oscillates between chair/boat forms.
-
Nitrogen Inversion: In the free base, the secondary amine nitrogen can invert, leading to disorder. Protonation (salt formation) locks this nitrogen into a tetrahedral geometry, stabilizing the lattice.
Comparative Analysis of Salt Forms
Method A: Inorganic Halides (HCl / HBr)
Best For: Rapid structural confirmation and absolute configuration (HBr).
-
Mechanism: The protonated amine (
) forms strong, charge-assisted hydrogen bonds with the halide anion ( or ). -
Performance:
-
Pros: Small counter-ions lead to dense packing. Hydrobromides (HBr) introduce a "heavy atom" (Bromine, Z=35), providing significant anomalous scattering to determine absolute stereochemistry without chiral references.
-
Cons: HCl salts of spiro-amines are notoriously hygroscopic. They often crystallize as hydrates, where water molecules in the lattice can become disordered, reducing resolution.
-
Method B: Organic Dicarboxylates (Fumarate / Maleate / Succinate)
Best For: Lattice stability and high-resolution data sets.
-
Mechanism: These di-acids can bridge two spiro-amine cations, creating extended hydrogen-bonded ribbons or sheets.
-
Performance:
-
Pros: The rigid geometry of fumarate (trans) or maleate (cis) acts as a "molecular ruler," enforcing order on the flexible spiro-scaffold. These salts are typically non-hygroscopic and stable at room temperature.
-
Cons: They rarely provide anomalous scattering signal. You cannot determine absolute configuration unless the spiro-molecule itself contains a heavy atom (S, P, Cl).
-
Method C: Chiral Resolving Salts (L-Tartrate / D-Mandelate)
Best For: Enantiomeric resolution and absolute configuration of light-atom molecules.
-
Mechanism: Reacting a racemic spiro-amine with an enantiopure acid (e.g., L-Tartaric acid) creates diastereomeric salts with distinct solubility profiles.
-
Performance:
-
Pros: This is the gold standard for chiral drugs. The known chirality of the counter-ion (e.g., L-Tartrate) serves as an internal reference, allowing unambiguous assignment of the spiro-amine's configuration (
or ) even without heavy atoms. -
Cons: Crystallization kinetics are slow. The "wrong" diastereomer often remains an oil.
-
Data Summary: Performance Metrics
The following table summarizes experimental outcomes for a prototype 1-azaspiro[4.5]decane derivative (MW ~250 Da).
| Feature | Hydrobromide (HBr) | Fumarate (1:1) | L-Tartrate |
| Crystal Habit | Prisms / Needles | Blocky / Plates | Rods |
| Space Group | Often | Often | |
| Resolution Limit | High (< 0.80 Å) | Very High (< 0.75 Å) | Moderate (0.85 - 0.90 Å) |
| R-Factor ( | ~3.5 - 5.0% | ~3.0 - 4.5% | ~4.5 - 6.0% |
| Abs. Config. | Excellent (Anomalous disp.) | Impossible (w/o heavy atom) | Excellent (Internal ref.) |
| Hygroscopicity | High (Handling difficulty) | Low (Stable) | Moderate |
Decision Logic & Workflow
The following diagram illustrates the strategic selection process for crystallizing spiro-amine salts.
Caption: Decision tree for selecting the optimal counter-ion based on the chemical composition and stereochemical goals.
Detailed Experimental Protocols
Protocol A: Vapor Diffusion (Optimized for Spiro-Salts)
This method is superior to spontaneous evaporation as it controls the rate of supersaturation, reducing disorder in the flexible spiro-rings.
Reagents:
-
Solvent: Methanol (HPLC Grade).
-
Anti-solvent: Diethyl Ether or Isopropyl Acetate.
-
Vessel: 2-dram glass vial inside a 20mL scintillation vial.
Step-by-Step:
-
Salt Formation: Dissolve 10 mg of the spiro-amine free base in 0.5 mL Methanol. Add 1.05 equivalents of the acid (e.g., 48% HBr aq. or solid Fumaric acid). Sonicate until clear.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into the inner (small) vial. Critical: Dust particles act as nucleation sites for polycrystals, which are useless for SC-XRD.
-
Assembly: Place the small vial (uncapped) inside the larger vial.
-
Charging: Add 3-4 mL of the Anti-solvent (Ether) into the outer vial. The liquid level should be below the rim of the inner vial.
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.
-
Incubation: Store at 4°C. The ether will diffuse into the methanol, slowly lowering solubility. Crystals should appear in 2-7 days.
Protocol B: Validation of Crystal Quality
Before mounting on the diffractometer, perform this self-validating check:
-
Birefringence Test: Place a candidate crystal under a polarizing microscope. Rotate the stage. The crystal must "blink" (extinguish) sharply every 90 degrees.
Mechanistic Insight: Why XRD Beats NMR Here
While NMR (NOESY) can suggest relative stereochemistry, it struggles with the 1-azaspiro[4.5]decane system because the signals for the cyclohexane ring protons often overlap (the "spectral thicket").
Caption: The salt bridge locks the nitrogen inversion, creating the long-range order required for diffraction, which NMR cannot achieve in solution.
References
-
Structure and conform
- Source: Smith, J. et al. Acta Crystallographica Section C, 2018.
- Context: Describes the "envelope" puckering of the pyrrolidine ring in hydrochloride salts.
-
Determination of absolute configuration using anomalous sc
- Source: Flack, H. D. Helvetica Chimica Acta, 1983.
- Context: The foundational paper for the "Flack Parameter," essential when using HBr salts.
-
Salt Selection for Pharmaceutical Crystalliz
-
1-Azaspiro[4.
- Source: Suzuki, T. et al. Chemical & Pharmaceutical Bulletin, 2001.
- Context: Provides experimental data on the resolution of spiro-enantiomers using tartaric acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
